4-Flavanol, 4'-methoxy-
Description
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Structure
3D Structure
Properties
CAS No. |
5162-64-1 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C16H16O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,14,16-17H,10H2,1H3 |
InChI Key |
NIGRNYYYGGSFAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(C3=CC=CC=C3O2)O |
Origin of Product |
United States |
Foundational & Exploratory
4'-Methoxyflavan-4-ol: Comprehensive Technical Guide on Structure, Synthesis, and Properties
Executive Summary
4'-Methoxyflavan-4-ol (systematically named 2-(4-methoxyphenyl)chroman-4-ol) is a structurally significant flavonoid derivative characterized by a saturated C-ring and a methoxy substitution at the 4'-position of the B-ring. As a critical intermediate and metabolic product in phytochemical research, understanding its stereochemical nuances and synthetic pathways is essential for drug development professionals and synthetic chemists. This whitepaper provides a rigorous, field-proven guide to its structural architecture, spectroscopic fingerprint, and the catalytic methodologies required for its stereoselective synthesis.
Chemical Identity & Structural Architecture
The core scaffold of 4'-methoxyflavan-4-ol consists of a benzopyran system (chroman) linked to a methoxy-substituted phenyl ring. The saturation of the C2=C3 double bond and the reduction of the C4 carbonyl (relative to its flavone precursor) introduce two chiral centers at C2 and C4, leading to complex stereochemical dynamics.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-(4-methoxyphenyl)chroman-4-ol |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molar Mass | 256.30 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point (cis-isomer) | 150–151 °C[1] |
| Solubility | Soluble in Methanol, Chloroform, Dichloromethane; Insoluble in Water |
| UV-Vis (λmax in CHCl₃) | 242 nm, 276 nm[1] |
Stereochemistry & Conformational Dynamics
The reduction of flavones typically yields the cis-isomer of the resulting flavan-4-ol as the major thermodynamic product[1]. In the chroman ring system, the preferred half-chair conformation dictates that the bulky aryl group at C2 adopts an equatorial position to minimize 1,3-diaxial steric clashes.
When the hydride attacks the C4 carbonyl, it approaches from the less hindered axial face. This forces the resulting C4 hydroxyl group into an equatorial position. Because both the C2-aryl and C4-hydroxyl groups are equatorial, their relative relationship is cis (e.g., 2R,4S or 2S,4R). This di-equatorial arrangement is highly stable and is unequivocally confirmed by NMR coupling constants (detailed in Section 3).
Stereochemical logic governing the selective formation of the cis-isomer.
Spectroscopic Fingerprint
Validating the synthesis of 4'-methoxyflavan-4-ol relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The diagnostic feature of the cis-isomer is the splitting pattern of the C3 protons.
Mechanistic Proof via NMR: The axial proton at C3 (Ha-3) appears as a doublet of doublet of doublets (ddd) at δ 2.19 ppm with large coupling constants (
Table 2: ¹H and ¹³C NMR Spectral Data (CDCl₃)
| Position | ¹H NMR (δ, ppm) & Coupling ( | ¹³C NMR (δ, ppm) |
| C-2 | 5.15 (m, 1H) | 76.72 |
| C-3 (axial) | 2.19 (ddd, | 39.85 |
| C-3 (equatorial) | 2.53 (ddd, | 39.85 |
| C-4 | 5.12 (m, 1H) | 65.91 |
| C-5 | 7.54 (d, | 127.57 |
| C-6 | 6.94 (m, 1H) | 116.73 |
| C-7 | 7.22 (m, 1H) | 129.16 |
| C-8 | 6.90 (dd, | 114.04 |
| C-4a | - | 125.72 |
| C-8a | - | 154.58 |
| C-1' | - | 132.53 |
| C-2', C-6' | 7.37–7.41 (m, 2H) | 126.97 |
| C-3', C-5' | 6.96–7.03 (m, 2H) | 120.91 |
| C-4' | - | 159.55 |
| -OCH₃ | 3.84 (s, 3H) | 55.34 |
| -OH | 1.74 (d, | - |
Data sourced from authoritative spectroscopic characterizations of the synthesized compound[1].
Synthetic Methodology: Co(II) Phthalocyanine-Catalyzed Reduction
Sodium borohydride (NaBH₄) alone is typically insufficient to reduce the conjugated C2=C3 double bond of flavones. However, the introduction of Cobalt(II) phthalocyanine (CoPc) acts as a single-electron transfer mediator. Co(II) is reduced by NaBH₄ to Co(I), which then transfers an electron to the flavone, facilitating a highly efficient tandem reduction of both the C2=C3 double bond and the C4 carbonyl in a single pot[1].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, utilizing visual and chromatographic feedback loops to ensure success.
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 4'-methoxyflavone in 15 mL of anhydrous methanol. Purge the system with nitrogen gas for 5 minutes to prevent unwanted oxidative side reactions.
-
Catalyst Activation: Add 0.05 mmol (5 mol%) of Cobalt(II) phthalocyanine (CoPc) to the solution. Causality note: The CoPc acts as the electron shuttle; without it, the reaction will stall at the unreduced double bond.
-
Hydride Introduction: Cool the mixture slightly in a water bath. Slowly add 4.0 mmol of NaBH₄ in small portions over 10 minutes to safely manage the exothermic evolution of hydrogen gas.
-
Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The starting material (flavone) will disappear, and a new spot with a lower Rf value will emerge. The lower Rf is caused by the increased polarity of the newly formed hydrogen-bonding C4 hydroxyl group.
-
Quenching & Extraction: Once TLC confirms complete conversion (typically 2-4 hours), quench the reaction by carefully adding 20 mL of cold distilled water. Extract the aqueous mixture with Dichloromethane (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield pure cis-4'-methoxyflavan-4-ol.
Tandem reduction workflow of 4'-methoxyflavone to cis-4'-methoxyflavan-4-ol.
Biological & Metabolic Context
Beyond synthetic chemistry, 4'-methoxyflavan-4-ol and its derivatives hold significance in xenobiotic metabolism. Research into the microbial biotransformation of flavonoids has demonstrated that microorganisms, such as Mucor ramannianus, can metabolize related precursors (like 4'-hydroxyflavanone) into various substituted flavan-4-ols, including 2,4-trans-3'-hydroxy-4'-methoxyflavan-4-ol[2]. Understanding the chemical synthesis and stereochemical properties of these compounds provides an essential baseline for researchers evaluating the bioavailability, metabolic fate, and potential pharmacological bioactivity of dietary flavonoids.
References
- Kumari, P., Poonam, & Chauhan, S. M. S. (2009). Cobalt(II) phthalocyanine catalyzed efficient reduction of flavones with sodium borohydride. The Royal Society of Chemistry.
- Ibrahim, A.-R. S., et al. (200x). Microbial Metabolism. Part 12. Isolation, Characterization and Bioactivity Evaluation of Eighteen Microbial Metabolites of 4'-Hydroxyflavanone. ResearchGate.
Sources
4'-Methoxyflavan-4-ol: A Technical Whitepaper on Chemical Identity, Catalytic Synthesis, and Stereochemical Characterization
Executive Summary
The flavonoid derivative 4'-methoxyflavan-4-ol (and its stereoisomers) represents a critical intermediate in the study of reductive flavonoid metabolism and the development of synthetic bioactive heterocycles. Because of the stereochemical complexity at the C2 and C4 positions of the chroman ring, synthesizing this compound requires highly selective catalytic systems. This whitepaper provides an in-depth technical analysis of 4'-methoxyflavan-4-ol, detailing its chemical identity, step-by-step chemocatalytic and biocatalytic synthetic protocols, and the mechanistic causality behind its production.
Chemical Identity & Nomenclature
Unlike more ubiquitous flavonoids, 4'-methoxyflavan-4-ol is a highly specific reduced derivative. Consequently, a distinct Chemical Abstracts Service (CAS) registry number for its specific chiral resolutions is not widely indexed in standard public databases, though its direct synthetic precursor (4'-methoxyflavanone) is registered as CAS 3235-04-9.
Table 1: Nomenclature and Physicochemical Properties
| Parameter | Detail |
| IUPAC Name | 2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol |
| Common Synonyms | 4'-methoxyflavan-4-ol; p-methoxyflavan-4-ol |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.30 g/mol |
| CAS Registry Number | Unassigned / Not widely indexed (Precursor 4'-methoxyflavanone: 3235-04-9) |
| Melting Point | 150–151 °C[1] |
Synthetic Methodologies & Protocols
Synthesizing 4'-methoxyflavan-4-ol requires reducing the C4 carbonyl of 4'-methoxyflavone or 4'-methoxyflavanone without over-reducing the heterocyclic ring or cleaving the ether linkage.
Chemocatalytic Reduction via Cobalt(II) Phthalocyanine
Standard sodium borohydride (NaBH₄) reductions of flavones often yield a mixture of over-reduced products. Utilizing a Cobalt(II) phthalocyanine (Co(II)Pc) catalyst ensures a controlled, stepwise hydride transfer.
Causality in Experimental Design: The choice of solvent is the primary kinetic driver in this reaction. Methanol is strictly required as the proton donor. If a bulkier alcohol like propanol is used, the proton transfer to the Co(I)Pc intermediate is sterically hindered and kinetically slow, causing the catalytic cycle to stall at the inactive Co(I) state rather than forming the active hydridocobalt(III) species[1].
Protocol 1: Co(II)Pc-Catalyzed Reduction
-
System Preparation: Purge a 50 mL round-bottom flask with inert nitrogen gas.
-
Substrate Dissolution: Dissolve 1.0 mmol of 4'-methoxyflavone and 0.05 mmol of Co(II)Pc catalyst in 15 mL of anhydrous methanol at room temperature (25 °C).
-
Hydride Addition: Slowly add 2.0 mmol of NaBH₄ in small portions over 15 minutes to prevent aggressive hydrogen evolution.
-
Self-Validation Checkpoint (In-line UV-Vis): Extract a 10 µL aliquot and analyze via UV-Vis spectroscopy. The resting Co(II)Pc catalyst exhibits a Q-band at 662 nm. Upon NaBH₄ addition, this band must shift to 705 nm (confirming the[Co(I)Pc]⁻ intermediate). Within minutes, a blue shift to 656 nm must occur, validating the generation of the active [H-Co(III)Pc] hydride donor[1]. If the peak stalls at 705 nm, the methanol is likely contaminated or depleted.
-
Reaction Quenching: After 2 hours of continuous stirring, quench the reaction with 10 mL of distilled water.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (hexane/ethyl acetate) to yield pure 4'-methoxyflavan-4-ol.
Biocatalytic Derivatization via Microbial Metabolism
For researchers requiring complex stereoisomers (such as 2,4-trans-3'-hydroxy-4'-methoxyflavan-4-ol), chemical synthesis often fails to provide the necessary regioselectivity. Microbial biotransformation leverages the highly specific Cytochrome P450 enzymes found in fungi.
Protocol 2: Biotransformation using Mucor ramannianus
-
Culture Inoculation: Inoculate Mucor ramannianus (ATCC 9628) into 250 mL Erlenmeyer flasks containing 50 mL of potato dextrose broth.
-
Incubation: Incubate the flasks on a rotary shaker at 150 rpm and 28 °C for 72 hours to achieve exponential growth.
-
Substrate Introduction: Dissolve 20 mg of the precursor (e.g., 4'-hydroxyflavanone) in 0.5 mL of N,N-dimethylformamide (DMF) and inject it into the culture broth[2].
-
Biotransformation: Continue incubation for an additional 5–7 days.
-
Self-Validation Checkpoint (TLC): Perform daily Thin-Layer Chromatography (TLC) on 1 mL broth extracts. The disappearance of the precursor spot and the emergence of a more polar spot (indicating hydroxylation/methylation) validates enzyme activity.
-
Harvest & Isolation: Filter the mycelium, extract the filtrate with ethyl acetate, and isolate the methoxyflavan-4-ol derivatives using Sephadex LH-20 size-exclusion chromatography[2].
Mechanistic Pathway Visualization
The following diagram maps the self-validating catalytic cycle of the Co(II)Pc-mediated reduction, highlighting the critical solvent-dependent protonation step.
Catalytic cycle of Co(II)Pc-mediated reduction of 4'-methoxyflavone.
Spectroscopic Characterization
Accurate structural verification of 4'-methoxyflavan-4-ol relies heavily on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the reduction of the C4 carbonyl to a hydroxyl group, and to verify the presence of the 4'-methoxy moiety.
Table 2: Key Spectroscopic Data for 4'-methoxyflavan-4-ol [1]
| Analytical Method | Observed Signals / Peaks | Structural Assignment |
| IR (Nujol) | 3361, 3309 cm⁻¹ | O-H stretching (confirms reduction of C=O) |
| IR (Nujol) | 1255, 1035 cm⁻¹ | C-O-C stretching (methoxy and chroman ether) |
| ¹H NMR (300 MHz, CDCl₃) | δ 1.74 (d, J = 8.7 Hz, 1H) | C4-OH (Hydroxyl proton) |
| ¹H NMR (300 MHz, CDCl₃) | δ 3.84 (s, 3H) | 4'-OCH₃ (Methoxy protons) |
| ¹H NMR (300 MHz, CDCl₃) | δ 5.12 (m, 1H) | H-4 (Methine proton at C4) |
| ¹H NMR (300 MHz, CDCl₃) | δ 5.15 (m, 1H) | H-2 (Methine proton at C2) |
| ¹H NMR (300 MHz, CDCl₃) | δ 6.90 – 7.54 (m, 8H) | Aromatic protons (Rings A and B) |
Note: The coupling constants (J values) of the C3 axial/equatorial protons (δ 2.19 and δ 2.53) are critical for determining the cis/trans stereochemical relationship between the C2 phenyl ring and the C4 hydroxyl group.
References
-
Title: Cobalt(II) phthalocyanine catalyzed efficient reduction of flavones with sodium borohydride Source: The Royal Society of Chemistry (RSC) URL: [Link]
-
Title: Microbial Metabolism. Part 12. Isolation, Characterization and Bioactivity Evaluation of Eighteen Microbial Metabolites of 4'-Hydroxyflavanone Source: Chemical and Pharmaceutical Bulletin / ResearchGate URL: [Link]
Sources
A Comparative Analysis of the Biological Activities of 4'-Methoxyflavanone and 4'-Methoxyflavan-4-ol: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide
Executive Summary
Flavonoids represent a cornerstone of natural product chemistry and drug discovery, offering a structurally diverse scaffold for therapeutic development. Within this class, 4'-methoxy-substituted analogues have garnered significant interest for their enhanced metabolic stability and potent biological activities. This technical guide provides a comprehensive comparative analysis of two such related compounds: 4'-methoxyflavanone and 4'-methoxyflavan-4-ol. While 4'-methoxyflavanone has been investigated for its anti-inflammatory, neuroprotective, and metabolic regulatory potential, a conspicuous gap exists in the scientific literature regarding the specific biological activities of 4'-methoxyflavan-4-ol.
This document synthesizes the current knowledge on 4'-methoxyflavanone, detailing its mechanisms of action and established experimental evaluations. It further addresses the knowledge gap by inferring the potential bioactivities of 4'-methoxyflavan-4-ol based on the established pharmacology of the broader flavan-4-ol class. Critically, this guide serves as a practical research framework, providing detailed, self-validating experimental protocols for a head-to-head comparison of these two molecules. By explaining the causality behind methodological choices, we aim to equip researchers, scientists, and drug development professionals with the necessary tools and rationale to systematically evaluate these compounds and unlock their therapeutic potential.
Structural and Chemical Foundations: A Tale of Two Carbonyls
The biological activities of flavonoids are intrinsically linked to their chemical structure. The core difference between 4'-methoxyflavanone and 4'-methoxyflavan-4-ol lies at the C-4 position of the C-ring, a distinction that fundamentally alters the molecule's stereochemistry, polarity, and hydrogen-bonding capacity.
-
4'-Methoxyflavanone is a member of the flavanone subclass, defined by a saturated C2-C3 bond and a ketone group (C=O) at the C-4 position.[1] This carbonyl group creates a planar, electron-withdrawing center.
-
4'-Methoxyflavan-4-ol , belonging to the flavan-4-ol subclass, also possesses a saturated C2-C3 bond but features a hydroxyl group (-OH) at the C-4 position.[2] This chiral center introduces non-planarity and provides a hydrogen bond donor/acceptor site, which can significantly influence interactions with biological targets.
The 4'-methoxy group on the B-ring is a common feature that often enhances bioavailability by protecting the 4'-hydroxyl from rapid phase II metabolism.
Caption: Key structural difference between the two flavonoids.
4'-Methoxyflavanone: A Profile of Known Biological Activities
Research has identified 4'-methoxyflavanone as a compound with potential therapeutic applications, particularly in the realms of inflammation and metabolic disorders.[1][3]
Anti-inflammatory Mechanisms
A significant body of evidence points to the anti-inflammatory properties of methoxy-substituted flavonoids.[4] The primary mechanism is believed to be the suppression of key inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5]
In a typical inflammatory response, bacterial lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4) on macrophages.[5] This triggers a signaling cascade leading to the activation of NF-κB, which then translocates to the nucleus to promote the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines such as TNF-α and IL-6.[5][6] 4'-Methoxyflavanone and related compounds are thought to intervene by inhibiting this pathway, thereby reducing the production of these inflammatory molecules.[5]
Caption: Inhibition of the LPS-induced NF-κB signaling pathway.
Neuroprotective and Metabolic Potential
While less studied than its flavone counterpart, 4'-methoxyflavanone has been identified as a compound of interest for its potential to regulate metabolic disorders, prevent cardiovascular disease, and protect neurons.[1] Its structural relative, 4'-methoxyflavone, is a known neuroprotective agent that inhibits neuronal cell death by preventing the overactivation of PARP-1, a key enzyme in the parthanatos cell death pathway.[7][8][9] This suggests that the core 4'-methoxy-substituted flavonoid scaffold is conducive to neuroprotective activity.
4'-Methoxyflavan-4-ol: An Under-Investigated Frontier
A thorough review of the scientific literature reveals a significant lack of studies focused specifically on 4'-methoxyflavan-4-ol. However, by examining the broader class of flavan-4-ols, we can infer its likely biological potential and formulate a strong rationale for its investigation.
Inferred Bioactivities from the Flavan-4-ol Class
The flavan-4-ol scaffold is a known constituent of various medicinal plants and is associated with a range of biological activities.[2]
-
Anti-cancer and Anti-inflammatory Effects: Studies on flavan-4-ol glycosides isolated from Pronephrium penangianum have demonstrated their ability to inhibit the proliferation of breast cancer cells (MDA-MB-231 and MCF-7) and induce apoptosis.[10] This suggests that the core flavan-4-ol structure is compatible with anti-cancer activity. Similarly, other related flavan structures have been shown to reduce the expression of inflammatory cytokines and chemokines.[11]
The presence of the C4-hydroxyl group in 4'-methoxyflavan-4-ol may offer unique advantages, such as improved water solubility and different hydrogen bonding patterns with target enzymes or receptors compared to the C4-carbonyl of the flavanone.
A Proposed Research Framework for Comparative Evaluation
To empirically determine and compare the biological activities of these two compounds, a systematic, head-to-head evaluation is required. The following protocols are designed as self-validating systems for researchers in a drug development setting.
Synthesis, Reduction, and Purification Workflow
The logical starting point is the synthesis of 4'-methoxyflavanone, which can then serve as the precursor for the reduction to 4'-methoxyflavan-4-ol.
Caption: Proposed workflow for synthesis and comparative testing.
Protocol: Comparative Antioxidant Activity (DPPH Assay)
Causality: This assay provides a rapid and reliable measure of a compound's ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color, which is neutralized to a pale yellow upon reduction by an antioxidant. The degree of color change, measured spectrophotometrically, is directly proportional to the radical scavenging capacity. This is a foundational screening assay for any compound with potential therapeutic value against oxidative stress-related pathologies.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions (e.g., 10 mM) of 4'-methoxyflavanone and 4'-methoxyflavan-4-ol in DMSO.
-
Serial Dilutions: Create a series of dilutions from the stock solutions in methanol to achieve final concentrations ranging from 1 µM to 500 µM. Ascorbic acid should be used as a positive control.
-
Assay Plate Setup: In a 96-well microplate, add 100 µL of each compound dilution. Add 100 µL of methanol to a blank well.
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photo-degradation of the DPPH radical.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100.
-
Data Analysis: Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Protocol: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)
Causality: In macrophages, LPS stimulation induces the expression of iNOS, which produces large quantities of nitric oxide (NO), a key pro-inflammatory mediator. The Griess assay measures nitrite (NO2-), a stable breakdown product of NO. By quantifying the reduction in nitrite production in LPS-stimulated cells pre-treated with the test compounds, we can directly assess their anti-inflammatory potential. The murine macrophage cell line RAW 264.7 is a robust and widely accepted model for this purpose.[5]
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. This density ensures the cells are in a healthy, responsive state for the experiment.
-
Compound Treatment: Pre-treat the cells with various concentrations (e.g., 1-100 µM) of 4'-methoxyflavanone and 4'-methoxyflavan-4-ol for 1 hour.
-
Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes. A pink/magenta color will develop.
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
-
Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only treated cells and determine the IC50 values. A parallel MTT assay should be run to ensure the observed NO reduction is not due to cytotoxicity.
Data Interpretation and Future Directions
The experimental data gathered from these comparative assays will provide crucial insights into the structure-activity relationship (SAR) of the C-4 position.
Anticipated Data Summary
The results can be effectively summarized for direct comparison.
| Biological Assay | Parameter | 4'-Methoxyflavanone | 4'-Methoxyflavan-4-ol | Positive Control |
| Antioxidant | DPPH Scavenging IC50 (µM) | Experimental Value | Experimental Value | Ascorbic Acid (~15-25 µM) |
| Anti-inflammatory | NO Inhibition IC50 (µM) | Experimental Value | Experimental Value | Dexamethasone (~0.1-1 µM) |
| Cytotoxicity | RAW 264.7 CC50 (µM) | Experimental Value | Experimental Value | Doxorubicin (~1-5 µM) |
Table values are placeholders for experimental results and representative control values.
Structure-Activity Relationship (SAR) Insights
A key outcome will be understanding how the C4-carbonyl versus the C4-hydroxyl influences bioactivity.
-
If 4'-methoxyflavan-4-ol shows superior antioxidant activity, it could be attributed to the C4-hydroxyl group's ability to donate a hydrogen atom for radical quenching.
-
If 4'-methoxyflavanone demonstrates better anti-inflammatory activity, its planar C-ring and electron-withdrawing carbonyl might be optimal for binding to the active site of a key signaling protein (e.g., IKK).
-
Differences in cytotoxicity and therapeutic index (CC50/IC50) will be critical for determining which compound has a more promising safety profile for further development.
Concluding Remarks
While 4'-methoxyflavanone presents a promising profile based on current research, the significant knowledge gap surrounding 4'-methoxyflavan-4-ol represents a compelling opportunity. The structural variation at the C-4 position is subtle yet mechanistically profound, potentially leading to divergent biological activities and therapeutic applications. The research framework proposed in this guide provides a robust and logical pathway to elucidate these differences. A thorough comparative investigation is not merely an academic exercise; it is a necessary step in the rational design and development of next-generation flavonoid-based therapeutics. The insights gained will be invaluable for medicinal chemists and drug discovery teams seeking to optimize this privileged scaffold for clinical success.
References
-
Fatokun, A. A., et al. (2013). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 169(6), 1263-1278). [Link]
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ResearchGate. (n.d.). Synthesis of 4′-methoxyflavone (2a). [Link]
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AIP Publishing. (n.d.). Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical (Hel. [Link]
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Universiti Teknologi MARA Institutional Repository. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 4'- METHOXY- 5,7-DIMETHOXYFLAVANONE & 2,4-(4-BUTYLPHENYL). [Link]
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PubMed. (2020). Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann. [Link]
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ResearchGate. (2010). Synthesis of 7,8-Methylenedioxy-4′-Methoxyisoflavone from Indigofera Linnaei and Two New Related Flavonoids. [Link]
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MDPI. (2025). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. [Link]
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PubMed. (2011). Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells. [Link]
-
ProQuest. (n.d.). 6,4′-dihydroxy-7-methoxyflavanone protects against H 2 O 2 -. [Link]
-
PMC. (n.d.). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. [Link]
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MySkinRecipes. (n.d.). 4'-Methoxyflavone. [Link]
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PMC. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. [Link]
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PubMed. (2025). Anti-cancer and anti-inflammatory effects of flavan-4-ol and flavan glycosides from the roots of Pronephrium penangianum. [Link]
-
MDPI. (2022). Heartwood of Dalbergia cochinchinensis: 4,7,2′-Trihydroxy-4′-methoxyisoflavanol and 6,4′-Dihydroxy-7-methoxyflavane Reduce Cytokine and Chemokine Expression In Vitro. [Link]
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- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4'-METHOXYFLAVONE | 4143-74-2 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Anti-cancer and anti-inflammatory effects of flavan-4-ol and flavan glycosides from the roots of Pronephrium penangianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Molecular Architecture and Synthesis of 4'-Methoxyflavan-4-ol: A Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural profiling, stereoselective synthesis, and analytical self-validation of methoxyflavonoids.
As a Senior Application Scientist, understanding the precise physicochemical properties and synthetic pathways of flavonoid derivatives is critical for downstream drug formulation and metabolic profiling. This whitepaper provides an in-depth technical analysis of 4'-methoxyflavan-4-ol (also known as 4-Flavanol, 4'-methoxy-), detailing its molecular architecture, a field-proven stereoselective synthesis protocol, and the analytical framework required to validate its structural integrity.
Molecular Architecture & Quantitative Profiling
4'-Methoxyflavan-4-ol is a flavonoid derivative characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran-4-ol core. The presence of a methoxy group (-OCH₃) at the para position (4') of the B-ring significantly alters the electron density of the aromatic system. This electron-donating group influences both the reduction kinetics of the adjacent C-ring during synthesis and the molecule's UV-Vis absorption profile (λmax at 242 and 276 nm)[1].
For researchers developing chromatographic methods or mass spectrometry (MS) libraries, the fundamental quantitative parameters of the C₁₆H₁₆O₃ isomeric class must be strictly defined to prevent misidentification with closely related isomers like 4'-hydroxy-7-methoxyflavan[2].
Table 1: Quantitative Physicochemical Data for 4'-Methoxyflavan-4-ol
| Parameter | Value | Analytical Significance |
| Molecular Formula | C₁₆H₁₆O₃ | Base elemental composition for high-resolution MS validation[2]. |
| Molecular Weight | 256.30 g/mol | Essential for precise stoichiometric calculations in synthetic workflows[2]. |
| Exact Mass | 256.1099 Da | Target mass for High-Resolution Mass Spectrometry (HRMS)[2]. |
| [M+H]⁺ Ion | m/z 257 | Primary diagnostic peak observed in positive-ion LC-MS[1]. |
| XLogP3 | ~3.4 | Indicates moderate lipophilicity, crucial for predicting reverse-phase HPLC retention times[2]. |
Mechanistic Pathway: Stereoselective Synthesis
The synthesis of 4'-methoxyflavan-4-ol from its oxidized precursor, 4'-methoxyflavone, requires precise control over hydride delivery to prevent over-reduction or non-selective ring cleavage. The following protocol utilizes sodium borohydride (NaBH₄) catalyzed by Cobalt(II) phthalocyanine to achieve high stereoselectivity[1].
Step-by-Step Experimental Protocol
-
Substrate Preparation: In a flame-dried Schlenk flask, dissolve 1.0 mmol of 4'-methoxyflavone in 10 mL of anhydrous methanol.
-
Causality: Anhydrous conditions prevent the premature hydrolysis of the hydride source. Methanol is chosen because it acts as a necessary protic donor for the final protonation of the intermediate alkoxide.
-
-
Catalyst Integration: Introduce 0.1 mmol of Cobalt(II) phthalocyanine to the solution.
-
Causality: The Co(II) complex acts as a Lewis acid, coordinating directly with the carbonyl oxygen of the flavone. This coordination lowers the LUMO energy of the conjugated system, directing the hydride attack selectively to the C-4 position and preventing the complete saturation of the chroman ring[1].
-
-
Hydride Delivery: Under a continuous nitrogen atmosphere, slowly add 1.0 mmol of NaBH₄ in small portions over 15 minutes at room temperature (25°C).
-
Causality: Gradual addition controls the exothermic nature of the reduction and minimizes the generation of hydrogen gas, which could otherwise lead to inconsistent reaction kinetics and pressure buildup.
-
-
Reaction Monitoring: Stir the mixture for exactly 1 hour. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (5:95, v/v) solvent system.
-
Causality: Real-time monitoring ensures the reaction is quenched exactly at completion, preventing the formation of ring-opened chalcone byproducts.
-
-
Quenching and Extraction: Filter the mixture to remove the heterogeneous Co(II) phthalocyanine catalyst. Concentrate the filtrate under reduced pressure, then partition between distilled water (20 mL) and ethyl acetate (3 x 15 mL).
-
Causality: The aqueous wash hydrolyzes and removes residual borate salts, efficiently driving the organic target into the ethyl acetate layer.
-
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, evaporate the solvent, and purify the crude residue via preparative TLC to isolate pure 4'-methoxyflavan-4-ol[1].
Analytical Characterization (Self-Validating System)
A robust protocol must be self-validating. To confirm that the synthesis successfully yielded the correct stereoisomer of 4'-methoxyflavan-4-ol, the output must be subjected to rigorous NMR analysis. The stereochemistry of the C-4 hydroxyl group relative to the C-2 phenyl ring is definitively proven by the coupling constants (
-
LC-MS Validation: The first validation gate is mass spectrometry. The spectrum must display a protonated molecular ion
at m/z 257, confirming the C₁₆H₁₆O₃ formula[1]. -
¹H-NMR Stereochemical Proof (400 MHz, CDCl₃): The reaction is considered successful and stereoselective only if the trans-diaxial coupling constant (
) is approximately 10.8 Hz. This specific value confirms the cis-isomer configuration (where the bulky C-2 phenyl and C-4 hydroxyl groups are equatorial, forcing their respective protons into an axial-axial relationship)[1]. -
¹³C-NMR Diagnostic Shifts (100 MHz, CDCl₃): Key diagnostic peaks that validate the structural framework include the methoxy carbon at ~55.3 ppm, the C-4 carbinol carbon at ~65.9 ppm, and the C-2 carbon at ~76.7 ppm[1].
Biotransformation & Metabolic Significance
Beyond synthetic chemistry, methoxyflavanols hold significant relevance in drug metabolism and pharmacokinetics (DMPK). Microbial models are frequently used to simulate mammalian metabolism of flavonoids. For instance, fungal strains such as Mucor ramannianus actively metabolize flavanones into various stereoisomers of flavan-4-ols, including complex methoxylated derivatives like 2,4-trans-3'-hydroxy-4'-methoxyflavan-4-ol[3]. Understanding the exact molecular weight and stereochemical validation of these compounds allows DMPK scientists to accurately track the biotransformation pathways of dietary flavonoids and experimental therapeutics.
Visualizing the Synthetic and Analytical Workflow
The following diagram maps the logical progression from precursor to analytically validated product, highlighting the critical self-validation step.
Workflow for the stereoselective synthesis and validation of 4'-methoxyflavan-4-ol.
References
-
[3] Microbial Metabolism. Part 12. Isolation, Characterization and Bioactivity Evaluation of Eighteen Microbial Metabolites of 4'-Hydroxyflavanone. ResearchGate.[Link]
-
[2] 4'-Hydroxy-7-methoxyflavan | C16H16O3 | CID 185609 (Isomeric Class Data). PubChem, National Institutes of Health.[Link]
-
[1] Cobalt(II) phthalocyanine catalyzed efficient reduction of flavones with sodium borohydride. RSC Advances, The Royal Society of Chemistry.[Link]
Sources
Technical Guide: Solubility Profiling and Handling of 4'-Methoxyflavan-4-ol
Executive Summary
4'-Methoxyflavan-4-ol is a specific flavonoid derivative characterized by the reduction of the C4 ketone (found in flavanones) to a hydroxyl group, retaining the saturation of the C2-C3 bond. Unlike its planar counterparts (flavones/flavonols), the flavan-4-ol scaffold possesses a "puckered" non-planar geometry, which significantly influences its crystal packing energy and solvation thermodynamics.
This guide provides a technical framework for solubilizing 4'-methoxyflavan-4-ol in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While specific solubility coefficients for this derivative are often proprietary or batch-dependent, this guide synthesizes data from structural analogs (4'-methoxyflavanone and unsubstituted flavan-4-ols) to provide authoritative handling protocols.
Key Solvation Parameters:
-
DMSO: Preferred for primary stock solutions (High Solubility, >20 mg/mL estimated).
-
Methanol: Preferred for working solutions and analytical standards (Moderate Solubility, suitable for HPLC/spectroscopy).
-
Aqueous Media: Poor solubility; requires co-solvent delivery.
Part 1: Physicochemical Profile & Solvation Mechanisms
Structural Determinants of Solubility
The solubility of 4'-methoxyflavan-4-ol is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent.
-
The 4-Hydroxyl Group (H-bond Donor/Acceptor): This is the primary handle for polar solvation. In DMSO, the sulfoxide oxygen acts as a strong H-bond acceptor for the C4-OH proton.
-
The 4'-Methoxy Group (Lipophilic): Increases the LogP (partition coefficient) compared to the parent flavan-4-ol, reducing water solubility but enhancing solubility in organic solvents like DMSO and ethyl acetate.
-
Stereochemistry: The compound exists as cis or trans diastereomers (2,4-cis or 2,4-trans). The cis isomer generally exhibits higher lattice energy (lower solubility) due to intramolecular H-bonding between the C4-OH and the ether oxygen of the pyran ring, though this effect is disrupted in strong H-bond accepting solvents like DMSO.
Solvent Interaction Matrix
| Solvent | Polarity (Dielectric Constant) | Solvation Mechanism | Estimated Solubility* | Primary Application |
| DMSO | High ( | Dipolar aprotic; Strong H-bond acceptor. Disrupts intermolecular aggregation. | High (20–50 mg/mL) | Cryogenic Stock Storage (-20°C) |
| Methanol | Moderate ( | Protic; H-bond donor/acceptor. Good for synthesis workup. | Moderate (1–10 mg/mL) | HPLC Injections, Chemical Synthesis |
| Water | High ( | Hydrophobic exclusion dominates. | Negligible (<0.1 mg/mL) | Biological Assay Medium (requires carrier) |
*Estimates based on structural analogs (4'-methoxyflavanone and flavan-4-ol) [1, 2].
Part 2: Experimental Protocols
Protocol A: Preparation of High-Concentration Stock in DMSO
Objective: Create a stable, high-concentration stock solution (e.g., 10 mM or 20 mg/mL) for long-term storage.
Reagents:
-
DMSO (Anhydrous, ACS Spectrophotometric Grade, ≥99.9%).
Workflow:
-
Weighing: Accurately weigh the target mass (e.g., 5 mg) into a sterile, amber glass vial. Note: Avoid plastic microfuge tubes for long-term storage to prevent leaching.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Calculation:
-
-
Dissolution: Vortex vigorously for 30 seconds.
-
Troubleshooting: If particulates remain, sonicate in a water bath at 35°C for 5 minutes. The non-planar structure may require kinetic energy to break crystal lattice interactions.
-
-
Inspection: Visual check against a dark background. The solution must be optically clear.
-
Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C. DMSO is hygroscopic; tightly seal vials with Parafilm.
Protocol B: Solubility Determination (Saturation Shake-Flask Method)
Since exact solubility varies by diastereomeric ratio and crystal polymorph, researchers must validate solubility for their specific batch.
Step-by-Step Methodology:
-
Supersaturation: Add excess 4'-methoxyflavan-4-ol solid to 1 mL of solvent (DMSO or Methanol) in a glass vial until undissolved solid remains visible.
-
Equilibration: Shake the vial at a constant temperature (25°C) for 24 hours using a benchtop orbital shaker.
-
Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solids.
-
Filtration (Optional but recommended): Filter the supernatant through a 0.22 µm PTFE syringe filter (compatible with DMSO/MeOH).
-
Quantification: Dilute the filtrate 1:100 in Methanol and analyze via UV-Vis spectrophotometry (approx.
270-280 nm) or HPLC against a standard curve.
Part 3: Visualization of Solvation & Workflow
Solvation Dynamics Diagram
The following diagram illustrates the mechanistic interaction between the solvent molecules and the 4'-methoxyflavan-4-ol structure.
Caption: Mechanistic pathways for solvation. DMSO stabilizes the compound via strong hydrogen bond acceptance at the C4-hydroxyl site.
Workflow for Biological Assay Preparation
This decision tree guides the researcher from solid powder to cell-culture ready media, preventing precipitation ("crashing out").
Caption: Step-by-step workflow for preparing stable assay solutions, prioritizing DMSO for initial solubilization.
Part 4: Troubleshooting & Best Practices
The "Crashing Out" Phenomenon
When diluting a DMSO stock into an aqueous buffer (e.g., PBS or cell culture media), the sudden change in polarity can cause hydrophobic compounds like 4'-methoxyflavan-4-ol to precipitate.
-
Sign: Solution turns cloudy or milky immediately upon addition.
-
Prevention:
-
Step-down Dilution: Dilute the DMSO stock 1:10 into Methanol first, then dilute that into the aqueous buffer (if the assay tolerates trace methanol).
-
Warm Media: Pre-warm the aqueous buffer to 37°C before adding the stock.
-
Surfactants: If permissible, include 0.1% Tween-80 or BSA in the aqueous buffer to sequester the compound.
-
Stability in Solution
-
DMSO: Flavan-4-ols are generally stable in DMSO at -20°C for 6-12 months. Avoid repeated freeze-thaw cycles which introduce moisture.
-
Methanol: Methanolic solutions are prone to evaporation and oxidation over time. Prepare fresh for analytical use.
References
-
Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of Flavonoids in Organic Solvents.[3][4] Journal of Chemical & Engineering Data, 52(5), 1552–1556. Retrieved from [Link]
-
Yoon, C., & Kim, S. (2006). Synthesis of Flavanol-4-ol and its Spectroscopic Properties in Aqueous Solution. Bulletin of the Korean Chemical Society. Retrieved from [Link]
Sources
literature review on methoxy-substituted flavan-4-ols
The following is an in-depth technical guide on methoxy-substituted flavan-4-ols, designed for researchers and drug development professionals.
Synthesis, Stereochemical Characterization, and Pharmacological Applications
Executive Summary
Methoxy-substituted flavan-4-ols represent a pivotal subclass of flavonoids, serving as immediate precursors to phlobaphenes and exhibiting distinct lipophilic profiles that enhance cellular bioavailability compared to their polyhydroxylated counterparts. This guide focuses on the chemical synthesis , stereochemical resolution , and structure-activity relationships (SAR) of these compounds.
Unlike flavan-3-ols (catechins), flavan-4-ols lack the C3-hydroxyl group, a structural omission that significantly alters their reactivity and metabolic fate. The introduction of methoxy groups (–OCH₃) on the A or B rings—specifically at positions 4', 5, and 7—modulates their electronic properties, enhancing their potential as anticancer and anti-inflammatory agents by improving membrane permeability and metabolic stability.
Chemical Architecture & Synthetic Strategy
The Core Directive: Stereoselective Reduction
The primary route to flavan-4-ols is the reduction of the corresponding flavanone (2-phenylchroman-4-one). The choice of reducing agent and conditions dictates the stereochemical outcome (cis/trans ratio).
Standard Protocol: Sodium Borohydride (NaBH₄) Reduction The reduction of flavanones with NaBH₄ typically proceeds via hydride attack on the carbonyl carbon.
-
Conformational Lock: The bulky phenyl group at C-2 anchors the molecule in a half-chair conformation with the phenyl group in the equatorial position to minimize 1,3-diaxial interactions.
-
Hydride Trajectory: The hydride ion (
) preferentially attacks from the axial face (the less hindered trajectory), forcing the forming hydroxyl group into the equatorial position. -
Result: The major product is the 2,4-cis-flavan-4-ol (where both C2-Ph and C4-OH are equatorial).
Visualization of Synthetic Pathway
The following diagram illustrates the reduction mechanism and the resulting stereochemistry.
Figure 1: Stereoselective reduction of flavanones. The equatorial preference of the C2-phenyl group directs the hydride attack, favoring the 2,4-cis isomer.
Structural Characterization: The NMR Standard
Reliable differentiation between cis and trans isomers is non-negotiable for publication-quality data. The definitive method is 1H NMR spectroscopy , specifically analyzing the coupling constants (
The Karplus Relationship in Flavan-4-ols
The magnitude of the vicinal coupling constant (
-
2,4-cis-Flavan-4-ol (Ph-eq, OH-eq):
-
Geometry: The proton at C4 is axial (
). The protons at C3 are axial ( ) and equatorial ( ). -
Coupling: We observe a large coupling between
and ( ). -
Diagnostic Signal:
(plus a smaller coupling to ).
-
-
2,4-trans-Flavan-4-ol (Ph-eq, OH-ax):
-
Geometry: The proton at C4 is equatorial (
). -
Coupling:
has gauche relationships with both and ( ). -
Diagnostic Signal:
(often appears as a narrow multiplet or broad singlet).
-
Data Summary Table
| Feature | 2,4-cis-Flavan-4-ol | 2,4-trans-Flavan-4-ol |
| C4-OH Orientation | Equatorial | Axial |
| H4 Proton Orientation | Axial | Equatorial |
| High (~10-12 Hz) | Low (~2-5 Hz) | |
| Thermodynamic Stability | More Stable | Less Stable |
| Synthetic Yield (NaBH4) | Major Product (>80%) | Minor Product (<20%) |
Functional Applications & Biological Activity[1][2][3][4][5]
Methoxy substitution significantly enhances the lipophilicity of flavan-4-ols, facilitating passive transport across the lipid bilayer. This structural modification is critical for their efficacy as anticancer agents.
Anticancer Potential (Cytotoxicity)
Research indicates that methoxy groups at the 4' (B-ring) and 5,7 (A-ring) positions are pharmacophores for cytotoxicity.
-
Mechanism: Induction of Reactive Oxygen Species (ROS) leading to mitochondrial depolarization.
-
Target: HepG2 (Liver), MCF-7 (Breast), and HL-60 (Leukemia) cell lines.
-
Key Compound: 5,7-Dimethoxyflavan-4-ol has shown ability to arrest cell cycles at the G2/M phase.
Structure-Activity Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship (SAR) of methoxy-flavan-4-ols highlighting the functional impact of substitution patterns.
Experimental Protocols
Protocol: Synthesis of 4'-Methoxy-2,4-cis-flavan-4-ol
Objective: Selective reduction of 4'-methoxyflavanone.
-
Preparation: Dissolve 4'-methoxyflavanone (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.
-
Activation: Cool the solution to 0°C using an ice bath. Stir for 10 minutes.
-
Reduction: Slowly add Sodium Borohydride (NaBH₄, 2.0 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quenching: Add ice-cold water (20 mL) and neutralize with dilute HCl (1M) to pH 7.
-
Extraction: Extract with Dichloromethane (3 x 15 mL). Dry organic layer over anhydrous
. -
Purification: Evaporate solvent. Recrystallize from ethanol/water to yield white needles.
Protocol: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values for HepG2 cells.
-
Seeding: Seed HepG2 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with graded concentrations of the methoxy-flavan-4-ol (0–100
) dissolved in DMSO (final concentration < 0.1%). -
Incubation: Incubate for 48 hours at 37°C, 5%
. -
Labeling: Add MTT reagent (5 mg/mL) and incubate for 4 hours.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Measurement: Measure absorbance at 570 nm. Calculate cell viability relative to control.
References
-
Experimental and DFT 1H NMR Study of Conformational Equilibria in trans-4',7-dihydroxyisoflavan-4-ol . Journal of Organic Chemistry. Link
-
Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro . Molecules. Link
-
Anticancer Activity of 5,7-Dimethoxyflavone Against Liver Cancer Cell Line HepG2 . National Institutes of Health (PMC). Link
-
Absolute configurations of isoflavan-4-ol stereoisomers . Bioorganic & Medicinal Chemistry Letters. Link
-
Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents . MDPI. Link
Methodological & Application
sodium borohydride reduction of 4'-methoxyflavone protocol
Application Note: Chemoselective Reduction of 4'-Methoxyflavone to 4'-Methoxyflavan-4-ol
Part 1: Abstract & Strategic Rationale
The Challenge:
The reduction of 4'-methoxyflavone (2-(4-methoxyphenyl)chromen-4-one) presents a classic chemoselectivity challenge. The substrate contains a C4 carbonyl group conjugated within a
The Solution:
While Lithium Aluminum Hydride (
Stereochemical Outcome:
The reduction generates a new chiral center at C4. Under the kinetic conditions described (methanol,
Part 2: Reaction Mechanism & Pathway
The reduction proceeds via the nucleophilic attack of the borohydride anion (
Mechanism Diagram (DOT):
Figure 1: Mechanistic pathway of the hydride transfer.[1][2] The solvent (MeOH) plays a critical role in activating the borohydride species.
Part 3: Materials & Equipment
| Reagent | CAS No.[3][4] | Equiv. | Role |
| 4'-Methoxyflavone | 4143-74-2 | 1.0 | Substrate |
| Sodium Borohydride | 16940-66-2 | 2.0 - 4.0 | Reducing Agent |
| Methanol (anhydrous) | 67-56-1 | Solvent | Proton source/Solvent |
| Cerium(III) Chloride | 7790-86-5 | 1.1 | Lewis Acid (Luche Variant only) |
| THF | 109-99-9 | Co-solvent | Solubility enhancer (if needed) |
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer & Teflon-coated stir bar[5]
-
Ice-water bath (
) -
Nitrogen/Argon inlet (recommended for moisture control)
-
TLC plates (Silica gel 60
)
Part 4: Detailed Experimental Protocol
Method A: Standard Reduction (Methanol)
Best for general synthesis where strict regiocontrol is less critical.
-
Preparation: In a clean, dry 100 mL round-bottom flask, dissolve 4'-methoxyflavone (1.0 mmol, 252 mg) in Methanol (15 mL).
-
Note: If the substrate does not dissolve completely, add THF (5 mL) to improve solubility.
-
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes to reach
.-
Scientific Insight: Cooling prevents the "runaway" reduction of the double bond and minimizes side reactions.
-
-
Addition: Add Sodium Borohydride (
, 2.0 mmol, 76 mg) in small portions over 5 minutes. -
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–3 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 2:1).
-
Endpoint: Disappearance of the starting material spot and appearance of a more polar spot (lower
).
-
-
Quenching: Cool the flask back to
. Slowly add Acetone (1 mL) to destroy excess hydride, followed by 1M HCl (10 mL) to hydrolyze the borate complex. -
Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate.
Method B: Luche Reduction Variant (CeCl3)
Recommended for high-value substrates to guarantee exclusive 1,2-addition.
-
Dissolve 4'-methoxyflavone (1.0 mmol) and Cerium(III) Chloride heptahydrate (
, 1.1 mmol, 410 mg) in Methanol (15 mL). -
Stir at RT for 10 minutes to ensure complexation.
-
Cool to
(ice/salt bath). -
Add
(1.2 mmol) in one portion. -
Quench and work up as described in Method A.
Part 5: Workflow Visualization
Figure 2: Operational workflow for the standard borohydride reduction.
Part 6: Characterization & Data Validity
The stereochemistry of the product is confirmed by
Expected Data Table:
| Feature | 4'-Methoxyflavone (Starting Material) | 4'-Methoxyflavan-4-ol (Product) |
| Appearance | Pale yellow solid | White/Off-white solid |
| C4 Signal (NMR) | Carbonyl Carbon (~178 ppm, | Methine Proton (~4.8-5.2 ppm, |
| IR Spectrum | Strong | Broad |
| Stereochemistry | N/A (Planar) | 2,4-cis isomer (Major) |
Key NMR Diagnostic (400 MHz,
-
H-4 (Product): Look for a signal at
4.80–5.20 ppm. -
Coupling (
):-
Cis-isomer: H-4 appears as a broad singlet or narrow multiplet (small
value, typically < 5 Hz) due to equatorial-axial/equatorial-equatorial coupling. -
Trans-isomer: H-4 appears as a doublet of doublets with a large coupling constant (
Hz) due to axial-axial interaction.
-
Part 7: Troubleshooting
-
Incomplete Reaction: If starting material persists after 4 hours, add an additional 1.0 eq of
and gently warm to . -
Solubility Issues: Flavones can be sparingly soluble in pure methanol. Use a 3:1 MeOH:THF mixture.
-
Over-reduction: If the C2-C3 double bond is reduced (forming a saturated flavan-4-ol), ensure the temperature was kept strictly at
during addition, or switch to Method B (Luche).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard NaBH4 protocols).
-
Luche, J.-L. "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones." Journal of the American Chemical Society, 1978, 100(7), 2226–2227.
- Ganguly, A. K., et al. "Stereoselective reduction of flavanones." Tetrahedron, 1967, 23(12), 4777-4784. (Stereochemical outcomes of flavonoid reduction).
-
Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones."
Sources
- 1. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. scielo.br [scielo.br]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
cobalt(II) phthalocyanine catalyzed reduction of flavones
Application Note & Protocol
Topic: Cobalt(II) Phthalocyanine Catalyzed Stereoselective Reduction of Flavones to cis-Flavan-4-ols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Flavonoids are a critical class of naturally occurring compounds with extensive applications in pharmacology and materials science.[1][2] The selective reduction of flavones, a key subgroup of flavonoids, presents a significant synthetic challenge, often requiring harsh reagents or yielding mixtures of products. This application note details a highly efficient and facile methodology for the reduction of various flavones using sodium borohydride (NaBH₄) in the presence of a catalytic amount of cobalt(II) phthalocyanine (Co(II)Pc).[1][3][4] This protocol offers numerous advantages, including mild reaction conditions, short reaction times, high product yields (typically 89-97%), and excellent stereoselectivity for the cis-flavan-4-ol isomer.[3][4] Furthermore, the catalyst is inexpensive, stable, and reusable, making this a practical and sustainable approach for organic synthesis.[2]
Introduction and Scientific Principle
Flavones are widely studied for their diverse biological activities, including antitumor, antioxidant, and bactericidal properties.[1][2] Their synthetic manipulation is crucial for developing new therapeutic agents. While various methods exist for the reduction of the α,β-unsaturated system in flavones, many suffer from drawbacks like low yields, slow reaction rates, or lack of selectivity.[2] For instance, the reduction of flavone with NaBH₄ in the absence of a catalyst does not proceed to completion even after extended periods.[1][2]
The use of metallophthalocyanines as catalysts for reductive transformations offers a compelling alternative.[2] Cobalt(II) phthalocyanine, in particular, has emerged as a superior catalyst for this specific transformation. The process leverages the unique electronic properties of the Co(II)Pc macrocycle to activate sodium borohydride and facilitate a controlled, stereoselective hydrogen transfer to the flavone substrate.
Proposed Catalytic Mechanism
The high efficiency and selectivity of this catalytic system are rooted in a well-defined mechanistic pathway. The key steps involve the reduction of the catalyst's central metal ion, formation of an active hydride species, and subsequent substrate reduction.
-
Activation of the Catalyst: Sodium borohydride reduces the Co(II)Pc to the more nucleophilic cobalt(I) phthalocyanine species, [Co(I)Pc]⁻. This step is visually indicated by a color change and can be confirmed by UV-vis spectroscopy, which shows a characteristic red shift in the Q-band from approximately 662 nm to 705 nm and the appearance of a new band around 464 nm.[1][5]
-
Formation of the Active Hydride Species: The [Co(I)Pc]⁻ intermediate reacts with the solvent (methanol) to generate a hydridocobalt(III) phthalocyanine (H-Co(III)Pc) species.[5] This is the active catalytic entity responsible for the reduction.
-
Substrate Reduction & Stereoselectivity: The H-Co(III)Pc species delivers a hydride to the flavone. The reaction proceeds in a stepwise manner, first reducing the C2-C3 double bond to form a flavanone intermediate, which is then rapidly reduced to the final flavan-4-ol product.[2] The stereospecificity of the reduction, yielding the cis-isomer, is believed to be dictated by the steric hindrance of the phenyl group at the C2 position during the hydride transfer from the bulky catalyst complex.[2]
-
Catalyst Regeneration: The catalyst is regenerated to its Co(II)Pc state, completing the catalytic cycle.
The proposed catalytic cycle is illustrated below.
Caption: Proposed mechanism for the Co(II)Pc-catalyzed reduction of flavones.
Experimental Guide
This section provides a detailed, step-by-step protocol for the catalytic reduction of flavones.
Materials and Equipment
-
Reagents:
-
Flavone or substituted flavone substrate
-
Cobalt(II) Phthalocyanine (Co(II)Pc)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (EtOAc), Hexane (for chromatography)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Preparative TLC or Flash Column Chromatography system
-
NMR Spectrometer
-
Safety Precautions
-
Sodium Borohydride (NaBH₄): Toxic if swallowed and in contact with skin.[6] It causes severe skin burns and eye damage.[6][7] Crucially, it reacts violently with water to release flammable gases that may ignite spontaneously.[8] All handling must be performed in a well-ventilated fume hood, under an inert atmosphere, and away from water or protic solvents other than the one used in the reaction. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8]
-
Solvents: Methanol, ethyl acetate, and hexane are flammable. Handle away from ignition sources.
Protocol 1: General Procedure for the Reduction of Flavones
This protocol is based on an optimized molar ratio of substrate:catalyst:NaBH₄ of 10:1:80.[5]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the flavone substrate (1.0 mmol) and cobalt(II) phthalocyanine (0.1 mmol).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 5-10 minutes to create an inert atmosphere.
-
Solvent Addition: Add dry methanol (20 mL) to the flask via syringe. Stir the solution at room temperature.
-
Addition of Reducing Agent: Carefully and slowly add sodium borohydride (8.0 mmol, ~300 mg) to the stirring solution in small portions over 5-10 minutes. An immediate color change should be observed as the reaction begins.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by TLC (e.g., using a 5:95 v/v mixture of ethyl acetate/hexane as the eluent), checking for the disappearance of the starting flavone spot.[5] Reaction times are typically short, often around 1 hour.[5]
-
Catalyst Removal: Upon completion, remove the insoluble Co(II)Pc catalyst by filtration through a sintered glass funnel or a pad of Celite. The catalyst can be washed with a small amount of methanol and retained for reuse.
-
Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: The resulting crude product can be purified by preparative TLC or flash column chromatography on silica gel to yield the pure cis-flavan-4-ol.[5]
Caption: A streamlined workflow for the catalytic reduction of flavones.
Protocol 2: Catalyst Recovery and Reuse
A significant advantage of this method is the ability to reuse the catalyst.[2]
-
Recovery: After filtering the reaction mixture (Step 6 in Protocol 1), wash the collected solid catalyst on the filter with fresh methanol until the washings are colorless.
-
Drying: Dry the recovered cobalt(II) phthalocyanine under vacuum.
-
Reuse: The dried catalyst can be directly used in subsequent reaction runs without a significant loss of activity for several cycles.
Data and Results
The Co(II)Pc catalyzed reduction is effective for a range of flavone substrates, consistently producing high yields of the corresponding cis-flavan-4-ols.
| Entry | Substrate (Flavone) | Time (h) | Yield (%) of cis-Flavan-4-ol |
| 1 | Flavone | 1.0 | 89 |
| 2 | 6-Methylflavone | 1.0 | 92 |
| 3 | 7-Methoxyflavone | 1.5 | 97 |
| 4 | 2'-Chloroflavone | 1.0 | 95 |
| 5 | 3',4'-Dichloroflavone | 1.0 | 94 |
| 6 | 4'-Methoxyflavone | 1.5 | 93 |
Table adapted from data presented in Chauhan et al.[1][2] Reaction conditions: substrate (1.0 mmol), Co(II)Pc (0.1 mmol), NaBH₄ (8.0 mmol), dry methanol (20 mL) under N₂ atmosphere at room temperature.
Product Characterization
The identity and stereochemistry of the products must be confirmed using standard analytical techniques. For the parent product, cis-flavan-4-ol, representative data includes:
-
¹H NMR (300 MHz, CDCl₃): δ = 2.02 (s, 1H, OH), 5.34 (d, 1H, CHOH), 6.35 (dd, 1H, CH=CH), 6.67 (d, 1H, =CHPh), 7.20-7.45 (m, 10H, Ar H).[5]
-
¹³C NMR (75 MHz, CDCl₃): δ = 31.8, 40.2, 73.4, 125.6, 125.8, 127.3, 128.2, 128.3, 141.6, 144.4.[5]
-
IR (Film): 3362 cm⁻¹ (O-H stretch).[5]
The cis configuration is typically confirmed by the coupling constants in the ¹H NMR spectrum.
Troubleshooting and Key Considerations
-
Low or No Reactivity:
-
Cause: Inactive catalyst or wet reagents/solvents.
-
Solution: Ensure the use of dry methanol and handle NaBH₄ under strictly anhydrous conditions. Confirm the quality of the Co(II)Pc.
-
-
Low Yield:
-
Cause: Incomplete reaction or loss of product during work-up.
-
Solution: Allow the reaction to run longer, monitoring carefully by TLC. Ensure efficient extraction and careful handling during purification.
-
-
Formation of Byproducts:
-
Cause: Over-reduction or side reactions.
-
Solution: While this method is highly selective, ensure the temperature is maintained at room temperature. The molar ratio of NaBH₄ may be optimized for particularly sensitive substrates.
-
-
Difficulty in Catalyst Filtration:
-
Cause: Very fine catalyst particles.
-
Solution: Use a pad of Celite over the filter paper to aid in the complete removal of the catalyst.
-
Conclusion
The use of cobalt(II) phthalocyanine as a catalyst for the sodium borohydride reduction of flavones provides a powerful, reliable, and efficient method for synthesizing cis-flavan-4-ols. The protocol is distinguished by its operational simplicity, mild conditions, high yields, excellent stereoselectivity, and the reusability of the catalyst.[2] These features make it a highly attractive and practical tool for researchers in synthetic chemistry, medicinal chemistry, and drug development.
References
-
Kumari, P., Poonam, & Chauhan, S. M. S. (2009). Efficient cobalt(II) phthalocyanine-catalyzed reduction of flavones with sodium borohydride. Chemical Communications, (42), 6397–6399. Available at: [Link]
-
Kumari, P., Poonam, & Chauhan, S. M. S. (n.d.). Cobalt(II) phthalocyanine catalyzed efficient reduction of flavones with sodium borohydride - Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Kumari, P., Poonam, & Chauhan, S. M. S. (2009). Efficient cobalt( ii ) phthalocyanine-catalyzed reduction of flavones with sodium borohydride. Chemical Communications. Available at: [Link]
-
Kumari, P., Poonam, & Chauhan, S. M. S. (2009). Efficient cobalt(II) phthalocyanine-catalyzed reduction of flavones with sodium borohydride. PubMed. Available at: [Link]
-
Kumari, P., Poonam, & Chauhan, S. M. S. (2009). Efficient cobalt(II) phthalocyanine-catalyzed reduction of flavones with sodium borohydride. RSC Publishing. Available at: [Link]
-
Loba Chemie. (2023). Safety Data Sheet - SODIUM BOROHYDRIDE EXTRA PURE. Available at: [Link]
-
PENTA. (2025). Safety Data Sheet - Sodium borohydride. Available at: [Link]
-
Loba Chemie. (2023). Safety Data Sheet - SODIUM BOROHYDRIDE EXTRA PURE. Available at: [Link]
Sources
- 1. Efficient cobalt(ii) phthalocyanine-catalyzed reduction of flavones with sodium borohydride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Efficient cobalt(ii) phthalocyanine-catalyzed reduction of flavones with sodium borohydride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Efficient cobalt(ii) phthalocyanine-catalyzed reduction of flavones with sodium borohydride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Efficient cobalt(II) phthalocyanine-catalyzed reduction of flavones with sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. lobachemie.com [lobachemie.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. orgchemboulder.com [orgchemboulder.com]
Application Note: Biocatalytic Production and Isolation of 4'-Methoxyflavan-4-ol
[1]
Abstract & Strategic Overview
This guide details the protocol for the biocatalytic reduction of 4'-methoxyflavanone to 4'-methoxyflavan-4-ol using microbial whole-cell catalysis (Aspergillus niger), followed by extraction and high-purity isolation.
While chemical reduction (e.g., NaBH₄) is possible, it often yields racemic mixtures with poor diastereoselectivity. Microbial biotransformation utilizes endogenous ketoreductases to achieve stereoselective carbonyl reduction under mild conditions. This protocol addresses the specific challenge of flavan-4-ol instability —these compounds are acid-sensitive and prone to dehydration (forming flavenes) or polymerization (forming phlobaphenes). Therefore, this guide emphasizes neutral-pH processing and gentle isolation techniques.
Key Applications
-
Chiral Intermediates: Precursors for condensed tannins and anthocyanidin synthesis.
-
Metabolite Standards: For pharmacokinetic studies of dietary flavonoids.
-
Bioactivity Screening: Investigation of anti-inflammatory and antioxidant potential.
Experimental Workflow
The following diagram outlines the critical path from fermentation to isolated product.
Figure 1: End-to-end workflow for the microbial transformation and isolation of 4'-methoxyflavan-4-ol.
Upstream Processing: Biotransformation Protocol[2]
Materials
-
Microorganism: Aspergillus niger (e.g., ATCC 9642 or similar biotransformation strains known for carbonyl reduction).
-
Substrate: 4'-Methoxyflavanone (Synthesis via Claisen-Schmidt condensation if not commercially available).
-
Media: Potato Dextrose Broth (PDB) or Czapek-Dox Broth.
Protocol
-
Inoculum Preparation: Inoculate A. niger spores from a fresh slant into 100 mL PDB in a 250 mL Erlenmeyer flask. Incubate at 28°C, 150 rpm for 48 hours until substantial mycelial growth is observed.
-
Scale-Up: Transfer 5 mL of the seed culture into 200 mL fresh media (1L flasks) to maximize aeration. Incubate for an additional 24 hours.
-
Substrate Feeding:
-
Dissolve 4'-methoxyflavanone (200 mg) in minimal acetone or DMSO (final concentration <1% v/v).
-
Add dropwise to the established culture.
-
Expert Insight: Do not add substrate during the lag phase; waiting for the log/stationary phase transition ensures high enzyme activity and biomass stability.
-
-
Transformation: Incubate for 72–120 hours .
-
Monitoring: Sample 1 mL every 24 hours. Extract with EtOAc and check via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the ketone spot and appearance of a more polar alcohol spot.[1]
-
Downstream Processing: Extraction & Isolation[4][5]
CRITICAL WARNING: Flavan-4-ols are acid-labile. Avoid acidified solvents. Ensure all glassware is neutral.
Extraction
-
Separation: Filter mycelia using cheesecloth or a Buchner funnel. Wash mycelia with 50 mL ethyl acetate (EtOAc) to recover adsorbed metabolites.
-
Liquid-Liquid Extraction (LLE):
-
Combine filtrate and washings.
-
Extract the aqueous broth 3x with equal volumes of EtOAc.
-
Self-Validating Step: The organic layer should turn yellow/pale; the aqueous layer should become clear.
-
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Evaporate under reduced pressure at <40°C to prevent thermal degradation.
Purification Strategy
| Stage | Technique | Stationary Phase | Mobile Phase | Objective |
| 1 | Flash Chromatography | Silica Gel (60-200 mesh) | Gradient: n-Hexane → EtOAc (0% to 40% EtOAc) | Remove non-polar lipids and unreacted substrate. |
| 2 | Size Exclusion | Sephadex LH-20 | Methanol (100%) | Remove chlorophylls/fatty acids and separate based on molecular size. |
| 3 | Prep-HPLC | C18 (RP-ODS) | Water/Acetonitrile (Gradient) | Separation of cis- and trans- stereoisomers. |
Detailed Protocol for Stage 3 (Prep-HPLC):
-
Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm).
-
Solvent A: Water (neutral pH).
-
Solvent B: Acetonitrile.
-
Gradient: 30% B (0-5 min) → 70% B (25 min) → 100% B (30 min).
-
Detection: UV at 280 nm (flavanone band II) and 254 nm.
-
Collection: Collect peaks corresponding to the alcohol product. The cis and trans isomers usually have distinct retention times due to the difference in hydrogen bonding with the stationary phase.
Analytical Validation (E-E-A-T)
To confirm the structure and stereochemistry, Nuclear Magnetic Resonance (NMR) is non-negotiable. Mass Spectrometry (MS) confirms the molecular weight.[1]
Mass Spectrometry[3]
-
Technique: ESI-MS (Positive mode).
-
Expected Data:
-
Substrate (4'-methoxyflavanone): [M+H]⁺ = 255 m/z.
-
Product (4'-methoxyflavan-4-ol): [M+H]⁺ = 257 m/z.
-
Note: Look for a characteristic fragment ion [M-H₂O+H]⁺ at 239 m/z, indicating the loss of the hydroxyl group (dehydration).
-
NMR Interpretation: Stereochemistry
The configuration at C-4 (hydroxyl group) relative to C-2 (phenyl group) determines if the product is cis (2,4-cis) or trans (2,4-trans).
-
H-4 Signal: The proton at position 4 appears as a doublet of doublets (or broad multiplet).
-
Coupling Constants (
values):-
2,4-cis isomer: The H-2 is axial and H-4 is equatorial (or vice versa depending on ring conformation). Typically exhibits smaller
values. -
2,4-trans isomer: Both H-2 and H-4 are typically axial (1,3-diaxial relationship). This results in a large coupling constant for
(approx. 10-12 Hz).
-
Data Summary Table:
| Position | 1H NMR Signal (Approx.) | Key Diagnostic Feature |
| H-4 | δ 4.8 - 5.2 ppm | Chemical shift moves upfield relative to the ketone (C=O). |
| H-2 | δ 5.3 - 5.5 ppm | Characteristic doublet of doublets. |
| 4'-OMe | δ 3.80 ppm | Strong singlet (3H), confirms the methoxy group is intact. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Substrate toxicity or poor solubility. | Dissolve substrate in DMSO before feeding; feed in pulses (50 mg/day). |
| Product Degradation | Acidic conditions during workup. | Use neutral water; avoid silica gel with acidic binder; store fractions at -20°C. |
| Incomplete Conversion | Enzyme inhibition or lack of cofactor (NADPH). | Add 1% glucose to the fermentation broth to regenerate NADPH cofactors. |
| Emulsions in LLE | Protein/lipid content in broth. | Centrifuge before extraction; use a brine wash to break emulsions. |
References
-
Microbial Transformations of Flavanones
-
Reduction of Flavanone to Flavan-4-ol
-
Isolation Techniques for Flavonoids
- Gong, Y., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules.
-
Source:
-
Flavan-4-ol Characterization
-
Biotransformation of Methoxyflavones
- Dymarska, M., et al. (2020). Biotransformation of Methoxyflavones by Selected Entomopathogenic Filamentous Fungi. Microorganisms.
-
Source:
Sources
- 1. Flavone Biotransformation by Aspergillus niger and the Characterization of Two Newly Formed Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microbiological transformation of (+/-)-flavanone and (+/-)-isoflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavan-4-ol Glycosides from the Rhizomes of Abacopteris penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavan-4-ol - Wikipedia [en.wikipedia.org]
preparation of 4'-methoxyflavan-4-ol standard solution
Application Note: Preparation, Stabilization, and Validation of 4'-Methoxyflavan-4-ol Standard Solution
Abstract
This guide details the protocol for the preparation of a 4'-methoxyflavan-4-ol standard solution. Unlike stable flavonoids (e.g., quercetin), flavan-4-ols are chemically labile precursors to phlobaphenes and 3-deoxyanthocyanidins. They are not typically available as off-the-shelf commercial standards due to their susceptibility to acid-catalyzed polymerization and oxidation. This protocol provides a method to generate the standard de novo via the reduction of 4'-methoxyflavanone , isolate the solid under neutral conditions, and prepare a stable stock solution for HPLC or spectrophotometric assays (e.g., Acid-Butanol assay).
Introduction & Scientific Context
4'-Methoxyflavan-4-ol (CAS: 487-25-2 for parent; derivative specific) is a reduced flavonoid intermediate.[1] In plant physiology, particularly in Sorghum bicolor and Zea mays, flavan-4-ols (like apiforol and luteoforol) are critical precursors involved in the synthesis of antimicrobial phytoalexins and red phlobaphene pigments.
Key Challenges in Handling:
-
Acid Instability: In the presence of trace acids, the C4-hydroxyl group is protonated and eliminated, forming a reactive carbocation (flavylium ion) that rapidly polymerizes into insoluble red phlobaphenes.
-
Oxidation: The compound is prone to auto-oxidation in solution, necessitating the use of degassed solvents and inert atmospheres.
Applications:
-
Reference Standard: For HPLC profiling of flavonoid biosynthetic pathways.
-
Positive Control: For the Acid-Butanol Assay (Porter Method), where it yields a specific red chromophore (
nm) upon heating with mineral acid.
Physicochemical Profile
| Property | Description |
| Chemical Name | 4'-methoxyflavan-4-ol (or 2-(4-methoxyphenyl)chroman-4-ol) |
| Precursor | 4'-Methoxyflavanone (CAS: 97005-76-0) |
| Molecular Weight | ~256.29 g/mol |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Acetone.[2] Insoluble in water. |
| UV-Vis Maxima | |
| Stability | High in solid state (if dry/neutral). Low in solution (hours to days). |
Protocol: Synthesis and Purification of Standard
Since the commercial standard is unstable, it is best prepared fresh from the stable ketone precursor.
Reagents Required
-
Precursor: 4'-Methoxyflavanone (Purity >98%).
-
Reducing Agent: Sodium Borohydride (NaBH
).[3] -
Solvent: Methanol (HPLC Grade, Anhydrous).
-
Quenching: Ammonium Chloride (saturated aq.) or Acetone.
-
Extraction: Ethyl Acetate (EtOAc).
Step-by-Step Synthesis
-
Dissolution: Dissolve 50 mg (0.196 mmol) of 4'-methoxyflavanone in 5 mL of anhydrous Methanol in a round-bottom flask. Flush with Nitrogen/Argon.
-
Reduction: Cool the solution to 0°C (ice bath). Add 15 mg (0.4 mmol, ~2 eq) of NaBH
in small portions over 5 minutes. -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for another 30 minutes.
-
Monitoring: Check by TLC (Silica; Hexane:EtOAc 7:3). The starting material (high R
, UV active) should disappear, replaced by a lower R spot (alcohol).
-
-
Quenching (Critical): Add 1 mL of Acetone to consume excess borohydride. Stir for 10 minutes.
-
Note: Do NOT use HCl to quench, as this will immediately turn the solution red and polymerize the product.
-
-
Workup:
-
Evaporate the methanol under reduced pressure (Rotavap, <40°C).
-
Resuspend the residue in 10 mL water and extract with 10 mL Ethyl Acetate (x3) .
-
Wash combined organics with Brine , dry over Na
SO , and filter. -
Evaporate to dryness to yield 4'-methoxyflavan-4-ol as a white/off-white solid.
-
Protocol: Preparation of Standard Solution
Stock Solution (1.0 mg/mL)
-
Weighing: Accurately weigh 10.0 mg of the freshly prepared 4'-methoxyflavan-4-ol.
-
Solvent: Add 10.0 mL of Methanol (HPLC Grade).
-
Recommendation: Use methanol that has been degassed (sonicated under vacuum) to minimize oxidation.
-
-
Dissolution: Vortex or sonicate briefly (max 10s) until dissolved.
-
Storage: Aliquot into amber glass vials. Flush headspace with Argon. Store at -20°C .
-
Shelf Life: ~1 week.[8] For critical quantitative work, prepare fresh.
-
Working Standards (Calibration Curve)
Prepare serial dilutions in Methanol immediately before use:
-
Std A: 100 µg/mL (100 µL Stock + 900 µL MeOH)
-
Std B: 50 µg/mL[9]
-
Std C: 25 µg/mL
-
Std D: 10 µg/mL
Validation & Quality Control
A. UV-Vis Verification
Scan the spectrum of the Stock Solution (diluted to 50 µg/mL) from 200–600 nm.
-
Criteria:
-
Peak: Distinct maximum at 280 nm .
-
Absence: No peak at 320–330 nm (indicates complete reduction of the flavanone ketone).
-
Absence: No peak at >450 nm (indicates no polymerization/phlobaphene formation).
-
B. Acid-Butanol Response (Functional Assay)
To verify the identity of the flavan-4-ol:
-
Mix 1 mL of Standard Solution with 6 mL of Acid-Butanol Reagent (95:5 n-Butanol:Conc. HCl).
-
Heat at 95°C for 60 minutes.
-
Result: The solution must turn bright red/magenta (
nm). This confirms the C4-OH lability and conversion to the anthocyanidin-like chromophore.
Mechanistic Pathway & Workflow
Figure 1: Synthetic workflow from precursor to standard, and the chemical basis of its detection in acid assays.
Troubleshooting
| Issue | Cause | Solution |
| Solution turns pink during prep | Acid contamination or spontaneous oxidation. | Ensure all glassware is acid-free. Use neutral solvents. Add trace BHT (antioxidant) if compatible with assay. |
| Incomplete Reduction | Old NaBH | Use fresh reducing agent. Check UV for loss of 320 nm peak. |
| Precipitation in Stock | Polymerization (phlobaphene formation). | Discard. The compound has degraded. Prepare fresh. |
References
-
Porter, L. J., Hrstich, L. N., & Chan, B. G. (1986). The conversion of procyanidins and prodelphinidins to cyanidin and delphinidin. Phytochemistry, 25(1), 223-230. Link
-
Styles, E. D., & Ceska, O. (1977).[10] The genetic control of flavonoid synthesis in maize. Canadian Journal of Genetics and Cytology, 19(2), 289–302. Link
-
Ferreira, D., et al. (2010). Photochemistry of Flavonoids. Molecules, 15(8), 5341-5373. Link
-
Dykes, L., & Rooney, L. W. (2006). Sorghum and millet phenols and antioxidants. Journal of Cereal Science, 44(3), 236-251. Link
Sources
- 1. crl.du.ac.in [crl.du.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Extinction Coefficient Calculator - Beer-Lambert Law | 2025 [extinctioncoefficientcalculator.com]
- 10. Flavan-4-ol - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4'-Methoxyflavan-4-ol Synthesis
Executive Summary & Reaction Dashboard
Welcome to the technical support portal. You are likely performing a carbonyl reduction of 4'-methoxyflavanone to synthesize 4'-methoxyflavan-4-ol . This transformation is a cornerstone in flavonoid chemistry, often serving as a precursor for catechins or proanthocyanidins.[1]
While ostensibly a simple ketone reduction, this reaction presents three critical failure points:
-
Stereochemical Drift: Inconsistent cis/trans (2,4-cis vs. 2,4-trans) ratios.[1]
-
Elimination (Dehydration): Acid-catalyzed conversion of the alcohol product to the corresponding flavene.[1]
-
Incomplete Conversion: Stalling due to solubility issues or reagent decomposition.
Reaction Dashboard
| Parameter | Standard Specification | Optimization Target |
| Reagent | Sodium Borohydride ( | |
| Solvent | Methanol (MeOH) | MeOH/THF (1:[1]1) for solubility |
| Temperature | ||
| Yield | 60-70% | >85% |
| Major Isomer | 2,4-cis-flavan-4-ol | >90% diastereoselectivity |
Optimized Experimental Protocol (The "Golden Path")
This protocol is designed to maximize the 2,4-cis isomer yield while preventing the formation of the elimination side-product (4'-methoxyflav-3-ene).[1]
Reagents & Materials[1][2][3][4][5]
-
Substrate: 4'-Methoxyflavanone (1.0 eq)[1]
-
Reductant: Sodium Borohydride (
) (1.5 - 2.0 eq)[1] -
Solvent: Anhydrous Methanol (MeOH) or MeOH/THF (if substrate is insoluble).[1]
-
Quench: 5%
(aq) or Phosphate Buffer (pH 7).[1] Avoid HCl.
Step-by-Step Workflow
-
Solubilization: Dissolve 4'-methoxyflavanone in Methanol (
concentration).-
Note: If the flavanone does not dissolve completely at RT, add dry THF dropwise until clear.[1] Heterogeneous reactions lead to poor yields.
-
-
Cooling: Cool the solution to
in an ice bath.-
Why: Lower temperatures favor the kinetic product (axial attack
equatorial alcohol cis-isomer) and suppress dehydration.
-
-
Addition: Add
portion-wise over 10 minutes.-
Caution: Rapid addition causes vigorous
evolution and potential "bumping."
-
-
Monitoring: Stir at
for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]-
Endpoint: Disappearance of the ketone spot (
) and appearance of the alcohol ( ).[1]
-
-
Quenching (Critical Step): Pour reaction mixture into cold 5%
or water.-
Warning:DO NOT use HCl. The benzylic-type carbocation at C4 forms easily in acid, leading to immediate dehydration to the flavene.[1]
-
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (
).[1] Wash organic layer with Brine. -
Drying: Dry over anhydrous
(Sodium Sulfate). Magnesium sulfate ( ) is slightly acidic and can degrade sensitive flavanols; is safer.[1]
Visualization: Workflow & Stereochemistry[1]
The following diagram illustrates the critical decision points in the synthesis and the stereochemical outcome of the hydride attack.
Caption: Reaction pathway showing the preferential formation of the cis-isomer via axial hydride attack and the risk of acid-catalyzed elimination.
Troubleshooting Guide (FAQ)
Q1: My yield is low (<40%), and I see a non-polar spot on TLC. What happened?
Diagnosis: You likely formed the flavene (elimination product) due to acidic conditions or excessive heat.[1]
-
The Science: The C4-hydroxyl group is benzylic (adjacent to the B-ring) and hemiacetal-like (adjacent to the O1 ether).[1] It is extremely labile. Even silica gel (which is slightly acidic) can sometimes dehydrate the product during purification.[1]
-
Solution:
Q2: The reaction stalls and starting material remains. Should I heat it?
Diagnosis: Incomplete conversion due to solvent interactions or "old" reagent.
-
The Science:
decomposes in methanol over time, losing hydride activity.[1] Heating promotes decomposition and side reactions (trans-isomer formation).[1] -
Solution:
Q3: How do I control the cis/trans ratio? I need the trans isomer.
Diagnosis: Standard
-
The Science:
-
Solution for Trans:
-
Use a bulky hydride source like L-Selectride or LiAlH(OtBu)3 at low temperature (
).[1] The steric bulk forces the hydride to attack from the less hindered equatorial face, flipping the selectivity.[1] -
Alternatively, perform a Meerwein-Ponndorf-Verley (MPV) reduction (Aluminum isopropoxide in isopropanol), which is reversible and leads to the thermodynamic product mixture.[1]
-
Purification & Isolation Strategy
Isolating the pure alcohol without degradation is the final hurdle.[1]
| Method | Protocol | Best For |
| Crystallization | Dissolve crude in min. amount of hot Hexane/DCM (1:1). Cool slowly to | Obtaining pure cis-isomer (often crystallizes preferentially).[1] |
| Flash Column | Silica Gel 60. Eluent: Hexane:EtOAc (4:1).[1][2] Additive: 0.5% | Separating cis/trans mixtures. Note: Neutralize silica first![1] |
| Prep HPLC | C18 Column. Water/Acetonitrile gradient. | High-purity separation for biological assays. |
References
-
Mechanism of Borohydride Reduction
-
Stereoselectivity in Cyclohexanone/Chromanone Systems
-
Flavonoid Synthesis Protocols
-
Luche Reduction (Alternative Activation)
-
General Flavanone Reduction Context
Sources
- 1. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride [scirp.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Unifying orthogonal reactivity of borohydride: A ubiquitous chemical | Research Connection [brandonu.ca]
- 9. (PDF) Synthesis of 7-Hydroxy-4’-Methoxyflavanone and [research.amanote.com]
- 10. "Response Surface Method for Recovering Flavonoid / Flavonone Rich Smal" by Ahmad Salamatullah [digitalcommons.unl.edu]
Technical Support Center: Separation and Characterization of 4'-Methoxyflavan-4-ol Isomers
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the synthesis, separation, and stereochemical validation of 4'-methoxyflavan-4-ol isomers. Because the cis and trans configurations exhibit drastically different biological activities and binding affinities, rigorous separation and absolute characterization are critical.
Section 1: FAQs – Synthesis & Isomeric Ratios
Q: Why does the standard sodium borohydride reduction of 4'-methoxyflavanone yield predominantly the cis-isomer? A: The stereoselectivity is governed by the conformational thermodynamics of the chroman ring. To minimize 1,3-diaxial steric clashes, the bulky 4'-methoxyphenyl group at the C-2 position strongly prefers a pseudo-equatorial orientation. When a reducing agent like NaBH₄ attacks the C-4 carbonyl, the1. This axial hydride attack forces the resulting hydroxyl group into an equatorial position. Consequently, the reaction predominantly yields the 2,4-cis isomer, where both the C-2 aryl and C-4 hydroxyl groups are equatorial[1].
Q: My biological assay requires the trans-isomer, but my reaction yields >90% cis. How can I selectively obtain the trans-isomer? A: Because direct chemical reduction inherently favors the cis-isomer, the most efficient route to the trans-isomer is the stereochemical inversion of the purified cis-alcohol. This is achieved via a2. By treating the cis-4'-methoxyflavan-4-ol with diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), and a carboxylic acid, the C-4 stereocenter undergoes an S_N2 inversion. Subsequent basic hydrolysis of the intermediate ester yields the trans-isomer[2]. Alternatively, biocatalytic reductions using specific yeast strains (e.g., Rhodotorula rubra or Acremonium sp.) can be employed for direct 3 of the trans-isomer[3].
Section 2: Troubleshooting Guide – Chromatographic Separation
Issue: Co-elution of cis and trans isomers during normal-phase purification. Root Cause: The cis and trans isomers of 4'-methoxyflavan-4-ol possess nearly identical dipole moments and polarities on standard silica gel. Using a solvent system that is too polar, or overloading the column, will cause the bands to merge.
Self-Validating Protocol: Step-by-Step Flash Chromatography To ensure a self-validating workflow, TLC must be used to predict column behavior, and fractions must be cross-referenced against the predicted retention factors (Rf) before pooling.
-
TLC Screening: Spot the crude mixture on silica gel 60 F254 plates. Develop using a shallow gradient of Hexane/Ethyl Acetate (e.g., 80:20 v/v). The cis-isomer will elute slightly faster than the trans-isomer[1].
-
Column Packing: Use ultra-fine silica gel (230–400 mesh) to maximize theoretical plates. Pack the column using a wet slurry method with 100% hexane to prevent channeling.
-
Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) and apply it evenly to the top of the silica bed.
-
Isocratic Elution: Elute using a highly optimized, shallow isocratic gradient of Hexane/Ethyl Acetate (92:8 v/v). Do not exceed 10% Ethyl Acetate, as the isomers will co-elute[1].
-
Fraction Validation: Collect small fractions (5-10 mL) and analyze via TLC. Pool fractions only where a single spot is visible under UV (254 nm).
Data Summary: Chromatographic Properties
| Isomer | TLC Rf (Hexane/EtOAc 8:2) | Elution Order (Normal Phase) |
| cis-4'-methoxyflavan-4-ol | ~0.35 | 1st (Less polar) |
| trans-4'-methoxyflavan-4-ol | ~0.30 | 2nd (More polar) |
Section 3: Troubleshooting Guide – NMR Stereochemical Assignment
Issue: Ambiguity in assigning the cis and trans configurations from ¹H NMR spectra. Root Cause: The multiplet splitting of the C-3 methylene protons (Ha-3 and He-3) can be complex due to overlapping geminal and vicinal couplings, leading to misinterpretation of the stereocenters.
Solution: The relative stereochemistry is definitively established by examining the vicinal coupling constants (
Data Summary: Key ¹H and ¹³C NMR Shifts for cis-4'-methoxyflavan-4-ol (in CDCl₃) [1]
| Position | ¹H NMR (δ, ppm) | Coupling Constants ( | ¹³C NMR (δ, ppm) |
| C-2 | 5.15 (m, 1H) | 76.72 | |
| C-3 (axial) | 2.19 (ddd, 1H) | 39.85 | |
| C-3 (equatorial) | 2.53 (ddd, 1H) | 39.85 | |
| C-4 | 5.12 (m, 1H) | 65.91 | |
| C-4' (OCH₃) | 3.84 (s, 3H) | - | 55.34 |
Section 4: Workflow Visualization
The following diagram illustrates the interconnected workflow from synthesis through chromatographic separation and final NMR validation.
Workflow for the synthesis, separation, and validation of 4'-methoxyflavan-4-ol isomers.
References
-
Cobalt(II) phthalocyanine catalyzed efficient reduction of flavones with sodium borohydride. The Royal Society of Chemistry. 1
-
Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Catalysts (MDPI). 2
-
Stereoselective Synthesis of Flavonoids: A Brief Overview. PMC - NIH. 3
Sources
purification of 4'-methoxyflavan-4-ol using column chromatography
Technical Support Center: Purification of 4'-methoxyflavan-4-ol
Ticket ID: PUR-FLV-404 Subject: Troubleshooting Column Chromatography for Acid-Sensitive Benzyl Alcohols Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to purify 4'-methoxyflavan-4-ol , likely synthesized via the sodium borohydride (NaBH₄) reduction of 4'-methoxyflavanone.
The Critical Failure Point: This molecule contains a benzylic alcohol at the C4 position. In the presence of the 4'-methoxy group (an electron-donating group), the C4 carbocation is stabilized, making this compound highly susceptible to acid-catalyzed dehydration . Standard silica gel is slightly acidic (pH 6.0–6.5) and will dehydrate your product into 4'-methoxyflavene on the column, often visible as a pink or bright yellow decomposition band.
This guide provides a buffered chromatography protocol to prevent this "on-column" death of your compound.
Module 1: Pre-Purification Diagnostics (The Triage)
Before packing your column, confirm the composition of your crude mixture.
| Component | Origin | TLC Behavior (Hex:EtOAc 3:1) | Notes |
| 4'-methoxyflavan-4-ol (cis) | Major Product (NaBH₄) | Rf ~ 0.35 | Usually the dominant isomer (>90%). |
| 4'-methoxyflavan-4-ol (trans) | Minor Product | Rf ~ 0.40 | Elutes slightly faster (less polar). |
| 4'-methoxyflavanone | Unreacted Starting Material | Rf ~ 0.60 | UV Active (Dark spot). |
| 4'-methoxyflav-2-ene | Dehydration Impurity | Rf ~ 0.80 | Non-polar, often fluorescent or colored. |
Diagnostic Step: Run a TLC of your crude.[1][2] If you see a streak or a new spot appearing during the TLC run that wasn't there initially, your stationary phase is too acidic.
Module 2: Stationary Phase Selection (The "Neutralization" Protocol)
Standard Protocol (High Risk): Untreated Silica Gel 60. Recommended Protocol (High Integrity): Triethylamine (Et₃N) Deactivated Silica.
Why this works:
The dehydration mechanism is driven by protonation of the C4-hydroxyl group. Neutralizing the silica surface silanol groups (Si-OH) prevents this protonation.
Preparation Protocol:
-
Slurry Preparation: Suspend your required amount of Silica Gel 60 in your starting mobile phase (e.g., Hexane).
-
The Buffer: Add 1% v/v Triethylamine (Et₃N) to the slurry.
-
Equilibration: Stir for 5 minutes. Pour into the column.[3]
-
The Wash: Flush the column with 2 column volumes (CV) of the starting mobile phase containing 1% Et₃N.
-
Sample Loading: Load your crude sample. (Do not dissolve your sample in acidic solvents like chloroform; use DCM or Toluene with a drop of Et₃N).
Module 3: Mobile Phase Optimization
Gradient Strategy: Isocratic or Shallow Gradient. Solvent System: Toluene/Ethyl Acetate (Preferred) or Hexane/Ethyl Acetate.
Step-by-Step Elution:
-
Conditioning: 95:5 (Hexane:EtOAc) + 0.5% Et₃N .
-
Loading: Load sample as a concentrated band.
-
Elution:
-
Fraction 1-10 (95:5): Elutes non-polar impurities and any pre-formed flavenes.
-
Fraction 11-30 (85:15): Elutes the Trans-isomer (minor).
-
Fraction 31-60 (80:20): Elutes the Cis-isomer (major product).
-
-
Monitoring: Use Anisaldehyde dip or UV (254 nm). The product stains dark red/purple with Anisaldehyde/Heat.
Module 4: Visualization of Failure Modes
The following diagram illustrates the decision logic and the chemical mechanism of failure if the silica is not treated.
Figure 1: Workflow decision matrix highlighting the risk of acid-catalyzed dehydration on standard silica.
Frequently Asked Questions (FAQ)
Q1: My column turned pink during elution. What happened? A: You have created a "redox indicator" on your column. The pink/red color is characteristic of the flavenyl cation (or anthocyanidin-like species) formed by the dehydration of your product. This confirms the silica was too acidic. The material eluting as the pink band is likely the dehydrated flavene or polymerized material, not your alcohol.
Q2: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is an excellent alternative if you want to avoid using Triethylamine. Alumina is naturally basic/neutral and will not dehydrate the alcohol. However, the resolution (separation power) of alumina is generally lower than silica, so separating the cis and trans isomers might be more difficult.
Q3: Why does the trans isomer elute before the cis isomer? A: In the trans-isomer (2,4-trans), the C2-phenyl and C4-hydroxyl groups are typically in a conformation where the hydroxyl group is pseudo-axial (depending on the exact ring pucker), or the molecule adopts a conformation that shields the polar -OH group more effectively than the cis-isomer. The cis-isomer (2,4-cis) typically presents the -OH group in a more accessible equatorial position, leading to stronger interaction with the stationary phase and longer retention time.
Q4: How do I remove the Triethylamine from my purified product? A: Triethylamine is volatile (b.p. ~89°C). It will be removed during the rotary evaporation of your fractions. If traces remain, high-vacuum drying for 2 hours is sufficient to remove it completely.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General techniques on buffered silica chromatography). Link
-
Clark-Lewis, J. W. "Flavan derivatives. Part XIX. Teracacidin and isoteracacidin from Acacia obtusifolia and Acacia maidenii." Journal of the Chemical Society, 1968. (Foundational work on flavan-4-ol stereochemistry and reduction). Link
-
Pelter, A., et al. "The reduction of flavanones with sodium borohydride." Tetrahedron, 1976. (Confirming the stereoselectivity of NaBH4 reduction yielding 2,4-cis isomers). Link
-
Cui, Z., & Du, D. M. "Stereoselective Synthesis of Flavan-4-ols." Organic Letters, 2016.[4] (Modern synthesis and stability context). Link
Sources
Technical Support Center: Troubleshooting NaBH₄ Reduction of Methoxyflavanones
Welcome to the technical support center for the sodium borohydride (NaBH₄) reduction of methoxyflavanones. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this fundamental transformation in their work. Here, we move beyond simple protocols to address the nuanced challenges and specific issues that can arise during this reaction, providing in-depth, mechanistically grounded solutions to help you achieve optimal results.
Introduction: The Flavanone Reduction Challenge
The reduction of the C4-carbonyl in the flavanone scaffold to a secondary alcohol is a critical step in the synthesis of many biologically active molecules, including flavan-4-ols. While sodium borohydride is a mild, selective, and cost-effective reagent, its application to substituted flavanones is not always straightforward.[1][2] Issues such as low yield, incomplete conversion, and particularly, poor control over diastereoselectivity, are common hurdles. This guide provides a structured, question-and-answer-based approach to troubleshoot these problems, grounded in the principles of organic chemistry.
Core Reaction & Mechanism Overview
The reaction involves the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon at the C4 position of the flavanone ring.[1][2] This forms a tetrahedral borate-alkoxide intermediate. Subsequent protonation during an aqueous or acidic workup yields the final flavan-4-ol product. A critical feature of this reaction is the creation of a new stereocenter at C4, leading to two possible diastereomeric products: cis-flavan-4-ol and trans-flavan-4-ol.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Reaction Performance Issues
Q1: My reaction is very slow or appears incomplete on TLC. What's going on?
A1: Several factors can lead to sluggish or incomplete reduction:
-
Reagent Quality and Stoichiometry: Sodium borohydride is sensitive to moisture and can degrade over time. Use a freshly opened bottle or a properly stored reagent. While theoretically one mole of NaBH₄ can reduce four moles of ketone, it also reacts with protic solvents like methanol or ethanol.[3] It is standard practice to use a molar excess (typically 1.5 to 3 equivalents) of NaBH₄ to compensate for this gradual decomposition and drive the reaction to completion.
-
Temperature: Most NaBH₄ reductions are performed at low temperatures (0 °C) to control the reaction rate and minimize side reactions, particularly the rapid decomposition of the reagent by the solvent.[1] If the reaction is too slow, allowing it to slowly warm to room temperature after the initial addition can increase the rate. However, avoid heating unless you are certain it will not promote undesired side reactions.
-
Solubility: The methoxyflavanone starting material must be fully dissolved in the chosen solvent for the reaction to proceed efficiently. If solubility is low, consider using a co-solvent system, such as THF/Methanol, to improve it.
-
Electronic Effects of Methoxy Groups: The position of the methoxy substituent can influence the electrophilicity of the C4-carbonyl. Methoxy groups on the A-ring (e.g., at C5 or C7) can have a different electronic influence compared to those on the B-ring (e.g., at C4').[4][5][6] While these effects are generally subtle for NaBH₄ reductions, a highly electron-rich system might exhibit slightly reduced reactivity.
Q2: My yield is consistently low, even when the TLC shows full conversion. Where is my product going?
A2: Low isolated yields despite complete conversion often point to issues during the work-up and purification steps:
-
Improper Quenching: The reaction must be carefully quenched to neutralize any unreacted NaBH₄ and hydrolyze the borate-alkoxide intermediate. Unreacted borohydride can produce significant hydrogen gas upon quenching, leading to foaming and potential loss of material.[7] Quench the reaction at 0 °C by slowly adding dilute acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.
-
Extraction Issues: Flavan-4-ols, being alcohols, have higher polarity than their parent flavanone ketones. They may have some solubility in the aqueous layer, especially if the methoxy groups increase overall polarity. Ensure you perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery from the aqueous phase.
-
Emulsion Formation: During extraction, emulsions can form, trapping the product at the interface. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand.
-
Purification Losses: The product can be lost during purification. Ensure the silica gel for column chromatography is not too acidic, which could potentially cause degradation. Choose a solvent system for chromatography that provides good separation between the product and any byproducts without excessive band broadening.
Stereoselectivity Control
Q3: My reaction produces a mixture of cis and trans diastereomers. How can I control the stereochemical outcome?
A3: Controlling diastereoselectivity is the most significant challenge in flavanone reduction. The ratio of cis to trans products is highly dependent on the reaction conditions, which influence the trajectory of the hydride attack on the carbonyl. The two main controlling models are the Felkin-Anh model (steric control) and chelation control.[8][9][10][11]
-
Mechanism of Stereoselection: The flavanone ring exists in a pseudo-chair conformation. The large phenyl group at C2 preferentially occupies a pseudo-equatorial position.
-
Axial Attack (forms cis-alcohol): Hydride attack from the axial face is sterically less hindered by the C2-phenyl group, leading to the equatorial hydroxyl group of the cis-isomer. This is often the kinetically favored product.
-
Equatorial Attack (forms trans-alcohol): Attack from the equatorial face is more sterically hindered but leads to the thermodynamically more stable axial hydroxyl group of the trans-isomer.
-
-
Practical Strategies for Control:
-
Solvent Choice: This is a powerful tool. Protic, polar solvents like methanol can coordinate with the carbonyl oxygen, increasing its electrophilicity and favoring axial attack, which typically leads to a higher proportion of the cis-flavan-4-ol .[12]
-
Bulky Reagents: Using bulkier hydride reagents (e.g., L-Selectride® or K-Selectride®) instead of NaBH₄ dramatically increases the steric demand of the nucleophile. These reagents will almost exclusively attack from the less hindered axial face, leading to high selectivity for the cis-isomer .
-
Chelating Conditions: To favor the trans-isomer , conditions that promote "chelation control" can be employed. This involves using a Lewis acid (like CeCl₃, the basis of the Luche Reduction) that can coordinate to both the carbonyl oxygen and the heterocyclic oxygen of the flavanone ring.[8][10][11] This coordination locks the conformation and can favor hydride delivery from the equatorial face. While less common for simple flavanones, this strategy is a key principle in stereoselective synthesis.
-
The following diagram illustrates the two primary pathways for hydride attack.
The table below summarizes how experimental conditions can be adjusted to favor one diastereomer over the other.
| Desired Product | Favored Isomer | Reagent | Solvent | Temperature | Rationale |
| Kinetic Product | cis-Flavan-4-ol | NaBH₄ | Methanol, Ethanol | Low (0 °C to -20 °C) | Small nucleophile and polar solvent favor less sterically hindered axial attack. |
| Kinetic Product | cis-Flavan-4-ol | L-Selectride®, K-Selectride® | THF, Diethyl Ether | Low (-78 °C) | Very bulky nucleophile forces attack from the least hindered (axial) face. |
| Thermodynamic Product | trans-Flavan-4-ol | NaBH₄ + CeCl₃ (Luche) | Methanol | Low (-78 °C to 0 °C) | Lewis acid (Ce³⁺) coordination may alter conformation, favoring equatorial attack. |
Product Analysis and Side Reactions
Q4: I see multiple spots on my TLC plate after the reaction. What could they be?
A4: Besides your starting material and the two product diastereomers, other spots could indicate:
-
Borate Esters: Incomplete hydrolysis during workup can leave borate ester intermediates, which are often more polar than the final alcohol and may appear as streaks or spots near the baseline on a silica TLC plate. A thorough acidic or aqueous workup should eliminate these.
-
Solvent Adducts: In rare cases, particularly with reactive intermediates or under harsh conditions, the solvent may form adducts. For instance, reduction in methanol under acidic conditions could potentially form a methyl ether at C4, though this is unlikely with a standard NaBH₄ workup.
-
Ring Opening: While flavanones are generally stable, extremely harsh conditions (e.g., strong acid or base with prolonged heating) could theoretically lead to the cleavage of the heterocyclic ring, forming a chalcone-like intermediate which would then be reduced. This is highly improbable under standard NaBH₄ reduction conditions but could be considered if all other possibilities are exhausted.
Q5: How can I confirm the identity and stereochemistry of my product(s)?
A5: Characterization is key.
-
TLC Analysis: Use a solvent system like Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v) to monitor the reaction. The flavanone starting material will be less polar (higher Rf) than the flavan-4-ol products. The cis and trans diastereomers may or may not be separable by TLC, depending on the specific substitution pattern.
-
¹H NMR Spectroscopy: This is the most definitive method for assigning stereochemistry. The vicinal coupling constant (³J) between the protons at C3 and C4 (H-3 and H-4) is diagnostic.[13][14]
-
trans-isomer: Typically shows a larger coupling constant (³J ≈ 8-10 Hz) due to a diaxial relationship between H-3 and H-4 in one of its chair conformations.
-
cis-isomer: Typically shows a smaller coupling constant (³J ≈ 2-5 Hz) due to an axial-equatorial relationship.
-
Key Experimental Protocols
Protocol 1: General Procedure for NaBH₄ Reduction of a Methoxyflavanone
This protocol provides a general starting point and should be optimized for your specific substrate.
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the methoxyflavanone (1.0 eq). Dissolve the substrate in a suitable solvent (e.g., methanol or a THF/methanol mixture, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add NaBH₄ (1.5–2.0 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by TLC every 15-30 minutes.[15] A typical mobile phase is 7:3 Hexane:Ethyl Acetate. Visualize spots under UV light (254 nm).
-
Quenching: Once the reaction is complete (typically 1-3 hours), slowly and carefully add 1M HCl dropwise at 0 °C until gas evolution ceases.
-
Work-up:
-
Remove the majority of the organic solvent under reduced pressure (rotary evaporation).
-
Add deionized water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure flavan-4-ol(s).
Workflow Diagram: From Reaction to Product
References
-
Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules. (2022). Available at: [Link]
-
Chelation control and Felkin-Anh. University of Wisconsin-Madison. (n.d.). Available at: [Link]
-
Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones-Comparison of Their Anti-Tumor Activity In Vitro. PubMed. (2021). Available at: [Link]
-
Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. Molecules. (2021). Available at: [Link]
-
Experimental and DFT 1H NMR Study of Conformational Equilibria in trans-4',7-Dihydroxyisoflavan-4-ol and trans-Isoflavan-4-ol. The Journal of Organic Chemistry. (2003). Available at: [Link]
-
The effect of the presence of one methoxy group substitution on the aromatic ring A of flavanone on MG-trapping activity. ResearchGate. (n.d.). Available at: [Link]
-
OS-FGI Lecture 2. Imperial College London. (n.d.). Available at: [Link]
-
Asymmetric induction. Wikipedia. (n.d.). Available at: [Link]
-
Stereoselective Synthesis of Flavonoids: A Brief Overview. MDPI. (2022). Available at: [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Massachusetts Amherst. (2023). Available at: [Link]
-
Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. ResearchGate. (n.d.). Available at: [Link]
-
Postlab : Chiral Compounds and Green Chemistry: Reduction of a ketone by sodium borohydride and baker's yeast. ChemConnections. (n.d.). Available at: [Link]
-
Chemical reaction hazards associated with the use of sodium borohydride. IChemE. (n.d.). Available at: [Link]
-
Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. (2020). Available at: [Link]
-
Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. Semantic Scholar. (n.d.). Available at: [Link]
-
Sodium Borohydride (NaBH₄) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011). Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. (n.d.). Available at: [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. (2023). Available at: [Link]
-
Sodium Borohydride. Common Organic Chemistry. (n.d.). Available at: [Link]
-
CIS TRANS ISOMERS AND NMR. Organic Spectroscopy International. (2014). Available at: [Link]
-
Sodium Borohydride (NaBH₄) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011). Available at: [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. (2013). Available at: [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. (2016). Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tminehan.com [tminehan.com]
- 6. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icheme.org [icheme.org]
- 8. public.websites.umich.edu [public.websites.umich.edu]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 15. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
Validation & Comparative
1H NMR Chemical Shifts of 4'-Methoxyflavan-4-ol: A Comparative Guide to Stereochemical Assignment
Executive Summary
Objective: To provide a definitive technical guide for the structural characterization of 4'-methoxyflavan-4-ol, specifically focusing on the critical distinction between the 2,4-cis and 2,4-trans diastereomers using 1H NMR spectroscopy.
Context: 4'-Methoxyflavan-4-ol is a pivotal intermediate in flavonoid synthesis and a bioactive scaffold in medicinal chemistry. Its synthesis, typically via the hydride reduction of 4'-methoxyflavanone, yields a mixture of stereoisomers. The biological activity and subsequent chemical reactivity (e.g., dehydration to flavenes) are strictly dependent on the relative stereochemistry of the C2-phenyl and C4-hydroxyl groups.
The Challenge: Distinguishing the cis-isomer (thermodynamically favored in specific reductions) from the trans-isomer requires precise analysis of the heterocyclic C-ring coupling constants (
Synthesis & Stereochemical Workflow
The primary route to 4'-methoxyflavan-4-ol involves the reduction of 4'-methoxyflavanone. The choice of reducing agent dictates the stereochemical outcome.
Experimental Protocol: Stereoselective Reduction
-
Reagents: Sodium Borohydride (NaBH
), Methanol (MeOH), 4'-Methoxyflavanone. -
Mechanism: Hydride attack on the C4 carbonyl.
-
Stereoselectivity: NaBH
typically favors the formation of the 2,4-cis-flavan-4-ol (where the C2-Phenyl and C4-OH are cis to each other, often with the OH in the equatorial position) due to hydride attack from the less hindered axial face.
Step-by-Step Method
-
Dissolution: Dissolve 1.0 eq of 4'-methoxyflavanone in MeOH (0.1 M concentration).
-
Addition: Cool to 0°C. Add 1.5 eq of NaBH
portion-wise over 10 minutes. -
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (SiO
, Hexane:EtOAc 3:1). The alcohol (R ~0.[1]3) runs lower than the ketone (R ~0.6). -
Quench: Add saturated NH
Cl solution. -
Extraction: Extract with CH
Cl (3x). Dry over Na SO and concentrate. -
Purification: Flash column chromatography is required to separate the minor trans isomer if present.
Visualization: Synthesis and Analysis Workflow
Figure 1: Workflow for the synthesis and stereochemical assignment of 4'-methoxyflavan-4-ol.
Comparative Analysis: cis vs. trans vs. Precursor
The core of this guide compares the target molecule against its most common "alternatives"—the stereoisomer impurity and the unreacted starting material.
Mechanistic Insight: The Karplus Relationship
The distinction relies on the conformation of the C-ring (half-chair).
-
2,4-cis-isomer: The C2-phenyl is equatorial. The C4-OH is equatorial. Consequently, H-2 is axial and H-4 is axial . The dihedral angle between H-3
and H-4 is ~180°, leading to a large coupling constant ( Hz) . -
2,4-trans-isomer: The C2-phenyl is equatorial. The C4-OH is axial (pseudo-axial). Consequently, H-4 is equatorial . The dihedral angle between H-3 and H-4 is small (~60°), leading to a small coupling constant (
Hz) .
Table 1: Comparative 1H NMR Data (400 MHz, CDCl )
Note: Chemical shifts (
| Proton | 2,4-cis-4'-methoxyflavan-4-ol (Target) | 2,4-trans-4'-methoxyflavan-4-ol (Isomer) | 4'-Methoxyflavanone (Precursor) |
| H-4 (Diagnostic) | N/A (Carbonyl C=O at this position) | ||
| H-2 (Diagnostic) | |||
| H-3ax | |||
| H-3eq | |||
| 4'-OMe | |||
| B-Ring (Ar-H) | |||
| OH | N/A |
Interpretation Guide
-
Check H-4 Multiplicity: This is the "fingerprint" region.
-
If you see a wide triplet or doublet of doublets with a splitting >10 Hz, you have the cis isomer.
-
If you see a narrow multiplet or broad singlet, you have the trans isomer.
-
-
Check H-3 Region:
-
The cis isomer typically shows a distinct quartet-like signal for H-3
at high field (~2.0 ppm) due to the shielding effect of the phenyl ring and the axial orientation. -
The ketone precursor lacks the H-4 signal entirely and shows the H-3 protons as a distinct ABX system (dd at ~2.8 and ~3.1 ppm) adjacent to the carbonyl (deshielded).
-
Visualizing the Stereochemistry
The relationship between the protons determines the coupling constants.
Figure 2: Stereochemical rationale for the observed coupling constants in flavan-4-ols.
References
-
Oregon State University. (2022). 1H NMR Chemical Shift Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Compound Interest. (2015).[1] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis of 4-methoxycinnamate derivatives (Precursor Data). Retrieved from [Link]
Sources
IR spectrum analysis of 4'-methoxyflavan-4-ol vs 4'-methoxyflavanone
As a Senior Application Scientist in drug development and structural characterization, I frequently utilize Fourier Transform Infrared (FT-IR) spectroscopy to monitor the structural transformation of flavonoids. Differentiating between 4'-methoxyflavanone and 4'-methoxyflavan-4-ol is a classic analytical scenario, typically encountered when monitoring the chemical or biocatalytic reduction of the flavanone's C-4 ketone into a secondary alcohol[1].
Because these two molecules share an identical carbon skeleton and a 4'-methoxy-substituted B-ring[2], their molecular weights and UV-Vis profiles can be deceptively similar. However, FT-IR spectroscopy provides an unambiguous, self-validating system to distinguish them based on their distinct functional group vibrations.
Mechanistic Causality in Spectral Divergence
To accurately interpret the IR spectra of these compounds, we must look beyond empirical memorization and understand the underlying quantum mechanical and structural causes of their vibrational modes.
-
The Carbonyl (C=O) Region: In standard aliphatic ketones, the C=O stretch typically appears above 1710 cm⁻¹. However, in 4'-methoxyflavanone, the C-4 carbonyl group is directly conjugated with the aromatic A-ring of the chromanone core. This conjugation delocalizes the
-electrons, weakening the double-bond character of the carbonyl and shifting its absorption to a lower frequency, highly diagnostic at ~1682–1685 cm⁻¹ [3]. -
The Hydroxyl (O-H) Region: Upon reduction to 4'-methoxyflavan-4-ol, the conjugated ketone is converted into a secondary alcohol[1]. Consequently, the 1682 cm⁻¹ peak vanishes. In its place, a strong, broad absorption band emerges at ~3361–3382 cm⁻¹ [1]. The broadness of this peak is a direct result of intermolecular hydrogen bonding in the solid state, which causes a distribution of slightly different O-H bond strengths.
-
Shared Structural Markers: Both molecules possess an identical 4'-methoxy B-ring and an aromatic core. Therefore, both spectra will exhibit sharp C=C aromatic stretching bands around 1605–1610 cm⁻¹ and 1512–1518 cm⁻¹ , alongside an asymmetric C-O-C ether stretch from the methoxy group near 1250–1270 cm⁻¹ [1][4].
Logical mapping of diagnostic and shared IR spectral markers for flavonoid differentiation.
Quantitative Spectral Comparison
The following table summarizes the key quantitative data required to objectively compare the two compounds. When verifying reaction completion, the presence or absence of the diagnostic markers dictates the purity of the isolated product.
| Functional Group | Vibration Mode | 4'-Methoxyflavanone (cm⁻¹) | 4'-Methoxyflavan-4-ol (cm⁻¹) | Diagnostic Value |
| Hydroxyl (O-H) | Stretch (H-bonded) | Absent | ~3361 - 3382 (Broad) | High (Product Marker) |
| Carbonyl (C=O) | Stretch (Conjugated) | ~1682 - 1685 (Strong) | Absent | High (Reactant Marker) |
| Aromatic (C=C) | Stretch | ~1605, ~1512 | ~1610, ~1518 | Low (Shared Core) |
| Methoxy (C-O-C) | Asymmetric Stretch | ~1250 | ~1255 - 1270 | Low (Shared Core) |
Self-Validating Experimental Protocol (KBr Pellet Method)
To ensure trustworthy data, an analytical protocol must be self-validating. The greatest risk in FT-IR analysis of alcohols is moisture contamination, which can produce false positives for the O-H stretch. The following step-by-step methodology mitigates this risk.
Self-validating FT-IR experimental workflow for flavonoid structural characterization.
Step-by-Step Methodology:
-
Matrix and Sample Desiccation: Store both the sample and the Potassium Bromide (KBr) matrix in a vacuum desiccator over silica gel for at least 24 hours prior to analysis. Causality: KBr is highly hygroscopic. Absorbed water will exhibit a broad stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which perfectly mask the diagnostic regions for both the flavanol and the flavanone[4].
-
Sample Homogenization: Grind ~2 mg of the flavonoid with ~200 mg of KBr (a 1:100 ratio) in an agate mortar. Causality: This specific dilution prevents total absorption of the IR beam, which would otherwise cause detector saturation and artificially broadened, flat-topped peaks (the "Christiansen effect").
-
Pellet Pressing: Transfer the fine powder to a die and press at 10 tons under vacuum for 2 minutes. Causality: The vacuum removes trapped air, preventing light scattering and ensuring a highly transparent pellet.
-
Background Acquisition: Run a background scan using a blank KBr pellet (32 scans, 4 cm⁻¹ resolution). Causality: This subtracts ambient atmospheric CO₂ (2350 cm⁻¹) and humidity from the final spectrum.
-
Data Acquisition & Validation: Scan the sample pellet. To validate the data, check the 1640 cm⁻¹ region. If a sharp peak is present here alongside a broad 3400 cm⁻¹ peak, your sample has water contamination. If the 1640 cm⁻¹ peak is absent but the 3361 cm⁻¹ peak is strong, you have successfully verified the presence of 4'-methoxyflavan-4-ol[1].
References
-
Title: 1 Source: The Royal Society of Chemistry
-
Title: 4 Source: AIP Publishing
-
Title: 2 Source: Benchchem
-
Title: 3 Source: ResearchGate
Sources
mass spectrometry fragmentation pattern of 4'-methoxyflavan-4-ol
As a Senior Application Scientist, I approach the structural elucidation of flavonoids not merely as a spectral matching exercise, but as a study of gas-phase thermodynamics. When analyzing 4'-methoxyflavan-4-ol —a reduced flavone derivative characterized by a methoxy substitution on the B-ring and a hydroxyl group on the C-ring—the choice of mass spectrometry (MS) platform dictates the integrity of the data.
This guide objectively compares the performance of High-Resolution Electrospray Ionization (LC-ESI-Q-TOF MS/MS) against traditional Electron Ionization (GC-EI-MS) for the characterization of 4'-methoxyflavan-4-ol. Furthermore, it provides a self-validating experimental protocol and details the mechanistic causality behind its unique fragmentation patterns.
Analytical Platform Comparison: ESI-Q-TOF vs. GC-EI-MS
The primary analytical challenge with flavan-4-ols is their thermal lability and propensity for dehydration. The C4 hydroxyl group is highly susceptible to elimination, which heavily influences platform selection.
-
GC-EI-MS (Hard Ionization): Under standard 70 eV electron ionization, underivatized 4'-methoxyflavan-4-ol undergoes severe in-source thermal degradation. The true molecular ion
at m/z 256 is often entirely absent, replaced by an intense peak at m/z 238. While highly reproducible, this platform fails to definitively confirm the parent molecular weight without prior chemical derivatization (e.g., silylation). -
LC-ESI-Q-TOF MS/MS (Soft Ionization): ESI preserves the intact protonated molecule
at m/z 257.117. By utilizing a Quadrupole Time-of-Flight (Q-TOF) analyzer, researchers can apply normalized collision energy (NCE) to generate controlled breakdown graphs. The sub-2 ppm mass accuracy allows for the unambiguous assignment of elemental compositions to fragment ions, making it the superior alternative for structural elucidation[1].
Table 1: Platform Performance Comparison for 4'-Methoxyflavan-4-ol
| Analytical Platform | Ionization Energy | Primary Adduct | Base Peak | Structural Utility | Limitations |
| LC-ESI-Q-TOF MS/MS | Soft (Positive Mode) | High-resolution accurate mass; preserves parent ion; maps breakdown pathways. | Susceptible to matrix suppression; requires gradient optimization. | ||
| GC-EI-MS (Underivatized) | Hard (70 eV) | Standardized spectral libraries; highly reproducible fragmentation. | Severe in-source dehydration; parent ion often absent. |
Mechanistic Fragmentation Dynamics (The "Why")
Understanding the causality behind the fragmentation of 4'-methoxyflavan-4-ol is critical for accurate data interpretation. In positive ESI-MS/MS mode, the molecule exhibits three primary thermodynamic pathways:
1. Facile Dehydration (Loss of 18.01 Da):
The lowest energy pathway is the elimination of water from the C4 position. Why? The C4 position is benzylic to the A-ring. Dehydration creates a double bond between C3 and C4, resulting in a fully conjugated flav-3-ene system. The thermodynamic stability of this extended conjugation drives the reaction, making
2. Methyl Radical Extrusion (Loss of 15.02 Da):
According to the "even-electron rule" of mass spectrometry, even-electron precursor ions typically yield even-electron product ions. However, methoxy-substituted flavonoids are a notable exception. The homolytic cleavage of the 4'-methoxy group results in the loss of a methyl radical (
3. Retro-Diels-Alder (RDA) Cleavage:
At higher collision energies (>30 eV), the C-ring undergoes RDA cleavage. This fragmentation breaks the C-ring bonds, yielding distinct A-ring (
Fig 1: ESI-MS/MS collision-induced dissociation (CID) pathway for 4'-methoxyflavan-4-ol.
Table 2: Key High-Resolution ESI-MS/MS Product Ions (Positive Mode)
| Fragment Ion | Theoretical m/z | Neutral Loss | Relative Abundance | Mechanistic Origin |
| 257.117 | None | Variable | Intact protonated parent molecule. | |
| 239.107 | 18.01 Da ( | 100% (Low CE) | Elimination of C4 hydroxyl group forming a conjugated flavene. | |
| 224.083 | 15.02 Da ( | High (Medium CE) | Homolytic cleavage of the 4'-methoxy group. |
Self-Validating Experimental Protocol: LC-ESI-Q-TOF MS/MS
To ensure that the observed dehydration is a true MS/MS product and not an in-source artifact, the following protocol is designed as a self-validating system. It incorporates orthogonal controls, including low-declustering potential screening and isotopic internal standards.
Phase 1: System Suitability Testing (SST)
-
Calibration: Infuse a high-precision tuning mix (e.g., Agilent ESI-L) to calibrate the Q-TOF mass axis. Ensure mass error is
ppm. -
Blank Validation: Inject 2 µL of LC-MS grade Methanol. Monitor the extracted ion chromatogram (EIC) at m/z 257.117 to confirm the absence of column carryover.
Phase 2: Sample Preparation
-
Dissolve the 4'-methoxyflavan-4-ol standard[1] in LC-MS grade Methanol to a concentration of 1 µg/mL.
-
Add an internal standard (e.g., Formononetin-d3) at a final concentration of 0.5 µg/mL. Causality: The deuterated standard acts as a continuous quality control metric for mass accuracy and ionization efficiency across the chromatographic run.
Phase 3: Chromatographic Separation
-
Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phases: (A) 0.1% Formic acid in ultra-pure water; (B) 0.1% Formic acid in Acetonitrile.
-
Gradient: Run a linear gradient from 10% B to 90% B over 10 minutes at a flow rate of 0.3 mL/min. Causality: Gradient elution is mandatory to resolve potential stereoisomers (cis/trans configurations of the C4-OH) before they enter the MS source.
Phase 4: MS/MS Acquisition & Artifact Control
-
Source Parameters: Set the ESI source to Positive mode. Critically, set the Declustering Potential (DP) or Fragmentor voltage to a low setting (e.g., 60 V). Causality: A low DP prevents in-source fragmentation, ensuring that the m/z 239 peak observed in the MS/MS spectra is strictly the result of collision-induced dissociation (CID) in the collision cell, not an artifact of the ionization source.
-
Data-Dependent Acquisition (DDA): Isolate the m/z 257 precursor ion.
-
Energy Ramping: Acquire MS/MS spectra across three distinct Collision Energies (CE): 15 eV, 25 eV, and 35 eV. Causality: Ramping the CE allows you to capture the sequential breakdown: dehydration at low CE, radical methyl loss at medium CE, and RDA ring cleavage at high CE.
References
1.2, nih.gov 2.3, researchgate.net 3. 1, rsc.org
Sources
Comparative Antioxidant Activity of Flavan-4-ols and Flavanones: A Technical Guide for Drug Development
As drug development increasingly leverages plant-derived polyphenols for mitigating oxidative stress-mediated pathologies, understanding the precise structure-activity relationships (SAR) of flavonoids is critical. Flavanones and flavan-4-ols are two closely related subclasses that share a 2-phenylchroman core lacking a C2-C3 double bond. However, they diverge at the C4 position: flavanones possess a carbonyl group (C4=O), whereas flavan-4-ols feature a hydroxyl group (C4-OH) resulting from the biosynthetic or synthetic reduction of the former1[1].
This guide provides an objective, data-driven comparison of their antioxidant capacities, mechanistic pathways, and standardized evaluation protocols.
Mechanistic Causality: The C4 Carbonyl vs. Hydroxyl Shift
The antioxidant capacity of flavonoids is primarily governed by Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT) mechanisms. Because both flavanones and flavan-4-ols lack the C2-C3 double bond, electron delocalization between the A/C-rings and the B-ring is restricted 2[2]. Consequently, their radical scavenging efficiency is heavily dictated by the electronic influence of the C4 substituent.
-
Flavanones (C4=O): The C4 carbonyl group is electron-withdrawing. While it can stabilize a phenoxyl radical if conjugation exists, the absence of the C2-C3 double bond means the C4=O primarily exerts an inductive electron-withdrawing effect on the A-ring. This increases the Bond Dissociation Enthalpy (BDE) of A-ring hydroxyls, often rendering them less active in HAT mechanisms compared to the B-ring catechol moieties 2[2].
-
Flavan-4-ols (C4-OH): The reduction to a C4 hydroxyl group removes this electron-withdrawing effect and introduces a chiral center, resulting in 2,4-cis and 2,4-trans stereoisomers 3[3]. The C4-OH can act as a hydrogen bond donor, altering the 3D conformation and potentially stabilizing adjacent radicals via intramolecular hydrogen bonding. This stereochemical nuance means that specific flavan-4-ol isomers can exhibit significantly higher antioxidant and metal-chelating activities than their parent flavanones 4[4].
Mechanistic divergence in radical scavenging between flavanones and flavan-4-ols based on C4.
Quantitative Data & Comparative Analysis
The transformation of a flavanone to a flavan-4-ol does not universally increase antioxidant power; it is highly dependent on the existing hydroxylation pattern and the resulting stereochemistry. Microbial transformation studies provide a direct, controlled comparison of these molecules using DPPH radical scavenging assays4[4].
Table 1: Comparative DPPH Radical Scavenging Activity (IC₅₀)
| Compound Class | Specific Compound | Key Structural Feature | IC₅₀ (μM) | Activity Shift vs. Precursor |
| Flavanone | Unsubstituted Flavanone | C4=O, No OH groups | 9.42 | N/A |
| Flavan-4-ol | 2,4-cis-Flavan-4-ol | C4-OH, cis-isomer | 9.85 | Decreased Activity |
| Flavanone | 6-Hydroxyflavanone | C4=O, 6-OH | 8.33 | N/A |
| Flavan-4-ol | 2,4-trans-6,7,4'-trihydroxyflavan-4-ol | C4-OH, trans-isomer, 6,7,4'-OH | 6.68 | Significant Increase |
| Flavanone | 7-Methoxyflavanone | C4=O, 7-OMe | >9.00 | N/A |
| Flavan-4-ol | 2,4-cis-7-methoxyflavan-4-ol | C4-OH, cis-isomer, 7-OMe | 8.20 | Moderate Increase |
Analytical Insight: Reducing an unsubstituted flavanone to a flavan-4-ol slightly decreases antioxidant activity (IC₅₀ shifts from 9.42 to 9.85 μM) 4[4]. However, when specific hydroxyl groups are present (e.g., at C6), the reduction to a trans-flavan-4-ol combined with further hydroxylation drastically improves the IC₅₀ to 6.68 μM. Furthermore, flavan-4-ol glycosides like abacopterins exhibit potent Trolox Equivalent Antioxidant Capacity (TEAC) in ABTS assays, proving their viability in complex biological matrices 5[5].
Self-Validating Experimental Protocols
To accurately compare the antioxidant profiles of these lipid-soluble polyphenols 6[6], researchers must employ a self-validating assay system. This ensures that absorbance changes are strictly due to redox reactions, not the intrinsic optical properties of the flavonoids.
Standardized DPPH Radical Scavenging Workflow
Purpose: To measure the hydrogen-donating ability of the C4-OH vs C4=O structures.
-
Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to yield a 0.1 mM solution. Causality: Methanol ensures solubility of moderately lipophilic flavan-4-ols (XLogP3-AA ≈ 2.7).
-
Sample Dilution: Prepare serial dilutions of the target flavanone and flavan-4-ol (e.g., 1 to 100 μM) in methanol.
-
Reaction Assembly: In a 96-well microplate, combine 100 μL of the sample with 100 μL of the DPPH solution.
-
Internal Controls (Critical for Self-Validation):
-
Positive Control: Ascorbic acid or Trolox (validates radical viability).
-
Negative Control: 100 μL methanol + 100 μL DPPH (establishes baseline maximum absorbance).
-
Sample Blank: 100 μL sample + 100 μL methanol (subtracts intrinsic compound absorbance, crucial for pigmented flavonoids).
-
-
Incubation: Seal the plate and incubate in total darkness at 25°C for 30 minutes. Causality: Darkness prevents photo-induced degradation of the DPPH radical, isolating the chemical reduction variable.
-
Quantification: Measure absorbance at 515 nm using a microplate reader. Calculate % scavenging: [(Abs_neg - (Abs_sample - Abs_blank)) / Abs_neg] × 100.
Standardized workflow for comparative DPPH/ABTS antioxidant screening of flavonoids.
Implications for Drug Development
When selecting between a flavanone and its flavan-4-ol derivative for therapeutic formulation, consider the following:
-
Target Specificity: Flavan-4-ols exhibit potent inhibition of pro-inflammatory enzymes like lipoxygenase and modulate NF-κB pathways, making them highly suitable for anti-inflammatory drug pipelines 6[6].
-
Bioavailability: Flavan-4-ols possess a low topological polar surface area (approx. 29.5 Ų) and moderate lipophilicity, which generally favors cellular membrane permeability compared to highly glycosylated flavanones 6[6].
-
Stability: The C4-OH in flavan-4-ols serves as an immediate precursor to 3-deoxyanthocyanidins, which show higher stability to pH and temperature variations than standard anthocyanidins 1[1].
References
1.6 2.7 3.3 4.2 5.5 6. 8 7.1 8.4
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pro- and Antioxidant Activity of Three Selected Flavan Type Flavonoids: Catechin, Eriodictyol and Taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. znaturforsch.com [znaturforsch.com]
- 5. phytojournal.com [phytojournal.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavanols from Nature: A Phytochemistry and Biological Activity Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the 13C NMR Spectral Data for the Characterization of 4'-Methoxyflavan-4-ol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful tool in this endeavor, providing a detailed carbon fingerprint of a molecule. This guide provides an in-depth analysis of the 13C NMR spectral data for 4'-methoxyflavan-4-ol, a flavonoid derivative of significant interest. By comparing its spectral features to the parent compound, flavan-4-ol, we will illustrate the influence of the 4'-methoxy substituent and provide a comprehensive framework for its characterization.
The Critical Role of 13C NMR in Flavonoid Structural Analysis
Flavonoids, a class of secondary metabolites, exhibit a wide range of biological activities.[1] Their core C6-C3-C6 skeleton can be decorated with various functional groups, leading to a vast diversity of structures.[2] 13C NMR spectroscopy is indispensable for characterizing these compounds, as the chemical shift of each carbon atom is highly sensitive to its local electronic environment. This sensitivity allows for the precise determination of substitution patterns and stereochemistry.[3][4]
The interpretation of 13C NMR spectra of flavonoids relies on understanding the expected chemical shift ranges for the A, B, and C rings of the flavan nucleus and how these are influenced by substituent effects.[1][5] For instance, the presence of a hydroxyl or methoxy group can cause significant upfield or downfield shifts for the carbon atoms in its vicinity, providing crucial structural information.[6][7]
Comparative Analysis of 13C NMR Data: 4'-Methoxyflavan-4-ol vs. Flavan-4-ol
| Carbon | Flavan-4-ol (Experimental, δ ppm) | 4'-Methoxyflavan-4-ol (Predicted, δ ppm) | Rationale for Predicted Shift |
| C-2 | ~79 | ~79 | Minimal effect from B-ring substitution |
| C-3 | ~42 | ~42 | Minimal effect from B-ring substitution |
| C-4 | ~68 | ~68 | Minimal effect from B-ring substitution |
| C-4a | ~132 | ~132 | Minimal effect from B-ring substitution |
| C-5 | ~128 | ~128 | Minimal effect from B-ring substitution |
| C-6 | ~121 | ~121 | Minimal effect from B-ring substitution |
| C-7 | ~129 | ~129 | Minimal effect from B-ring substitution |
| C-8 | ~117 | ~117 | Minimal effect from B-ring substitution |
| C-8a | ~154 | ~154 | Minimal effect from B-ring substitution |
| C-1' | ~139 | ~131 | Upfield shift due to electron-donating methoxy group |
| C-2', C-6' | ~128 | ~129 | Slight downfield shift |
| C-3', C-5' | ~129 | ~114 | Significant upfield shift due to ortho- and para-relationship with the electron-donating methoxy group |
| C-4' | ~129 | ~160 | Significant downfield shift due to direct attachment of the electron-donating oxygen atom |
| 4'-OCH3 | - | ~55 | Characteristic chemical shift for a methoxy group on an aromatic ring |
Note: The experimental data for flavan-4-ol is based on typical values reported in the literature for this class of compounds.[8] The predicted values for 4'-methoxyflavan-4-ol are derived from the application of established substituent chemical shift (SCS) effects for a 4'-methoxy group on a phenyl ring.
The most significant changes in the 13C NMR spectrum upon the introduction of a 4'-methoxy group are expected in the B-ring. The C-4' carbon, directly attached to the electron-donating oxygen atom, will experience a substantial downfield shift. Conversely, the ortho (C-3', C-5') and para (C-1') carbons will be shielded and exhibit upfield shifts. The carbons of the A and C rings are predicted to be largely unaffected due to their distance from the site of substitution.
Experimental Protocol for 13C NMR Data Acquisition
To obtain high-quality 13C NMR data for the characterization of 4'-methoxyflavan-4-ol, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1][5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the 13C probe.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled 13C NMR spectrum.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
To aid in the assignment of carbon signals, it is highly recommended to perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135). A DEPT-90 spectrum will show only CH signals, while a DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent in both DEPT spectra.
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum using the TMS signal at 0.0 ppm.
-
Integrate the peaks (while not quantitative in standard 13C NMR, relative intensities can be informative).
-
Assign the peaks based on their chemical shifts, multiplicities in off-resonance decoupled spectra (if acquired), and information from DEPT experiments.
-
Visualizing the Structure and Key NMR Correlations
To visually represent the structure of 4'-methoxyflavan-4-ol and the logical workflow for its NMR-based characterization, the following diagrams are provided.
Caption: Basic ring structure of 4'-methoxyflavan-4-ol.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. A predictive tool for assessing (13)C NMR chemical shifts of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complete assignments of NMR data of 13 hydroxymethoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Key 1H NMR (600 MHz) and 13C NMR (150 MHz) data characterization of flavan-4-ols. [cjnmcpu.com]
Optimization of HPLC Separation Strategies for Methoxyflavanol Isomers: A Comparative Guide
Introduction: The Isomeric Challenge
In the pharmacokinetic profiling of flavan-3-ols (e.g., (+)-catechin, (-)-epicatechin), the separation of their methylated metabolites is a critical quality attribute. Catechol-O-methyltransferase (COMT) metabolizes these compounds into 3'-O-methyl and 4'-O-methyl isomers.
These positional isomers possess identical molecular weights and nearly identical hydrophobicity (logP), making them difficult to resolve on standard alkyl-bonded phases (C18). This guide moves beyond basic C18 chemistry to explore orthogonal selectivities—specifically Phenyl-Hexyl and Pentafluorophenyl (PFP) phases—that leverage electronic interactions to achieve baseline separation.
Mechanistic Insight: Why C18 Fails and PFP Succeeds
To separate positional isomers, we must exploit differences in their electron density distributions rather than just their bulk hydrophobicity.
-
C18 (Octadecylsilane): Relies primarily on dispersive (van der Waals) interactions. Since the methyl group adds similar hydrophobicity regardless of its position (3' or 4'), C18 columns often show co-elution or poor resolution (
). -
PFP (Pentafluorophenyl): The fluorine atoms create a highly electron-deficient ring. This allows for strong
interactions with the electron-rich phenolic rings of the flavanols. The position of the methoxy group (3' vs 4') alters the electron density vector of the B-ring, resulting in significantly different interaction strengths with the PFP stationary phase.
Visualization: Separation Mechanism Logic
Figure 1: Mechanistic differentiation between C18 and PFP stationary phases for isomeric separation.
Comparative Performance Guide
The following data summarizes the expected performance of three major column chemistries for the separation of 3'-O-methylcatechin and 4'-O-methylcatechin.
Experimental Conditions for Comparison:
-
System: UHPLC
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-30% B over 10 min
-
Temp: 35°C
| Feature | C18 (Standard) | Phenyl-Hexyl | Pentafluorophenyl (PFP) |
| Primary Mechanism | Hydrophobic (Dispersive) | Hydrophobic + | |
| Elution Order | Parent | Parent | Parent |
| Resolution ( | < 1.2 (Poor) | 1.5 - 1.8 (Acceptable) | > 2.5 (Excellent) |
| Peak Shape | Good | Excellent | Excellent |
| Recommendation | General screening only | Good alternative | Preferred for Isomers |
Critical Note: Methylated metabolites generally elute after the parent compound on Reverse Phase (RP) columns because the methylation of a hydroxyl group reduces polarity and increases interaction with the stationary phase.
Recommended Experimental Protocol
This protocol is designed to be self-validating. It includes a "System Suitability" step that ensures the column is performing correctly before valuable samples are injected.
A. Reagents & Standards[1][2][3][4][5]
-
Solvents: LC-MS grade Methanol (MeOH) and Acetonitrile (ACN).
-
Buffer: Ammonium Formate (10mM) adjusted to pH 3.0 with Formic Acid. Note: pH control is vital. Phenolic protons must remain protonated (neutral) to interact via
mechanisms. -
Standards: Authentic standards of (+)-Catechin, 3'-O-methylcatechin, and 4'-O-methylcatechin.
B. Instrument Parameters (PFP Method)
-
Column: Kinetex F5 or ACE C18-PFP (100 x 2.1 mm, 1.7 µm or 2.6 µm).
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40°C (Higher temp reduces viscosity and improves mass transfer).
-
Detection:
-
UV: 280 nm (Absorbance max for flavanols).[1]
-
MS: ESI Negative Mode (m/z 289 for parent, m/z 303 for methyl-metabolites).
-
C. Gradient Profile
| Time (min) | % Mobile Phase A (Acidic Water) | % Mobile Phase B (Methanol) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 60 | 40 | Linear |
| 13.0 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | Hold |
| 15.1 | 95 | 5 | Re-equilibrate |
| 18.0 | 95 | 5 | End |
Why Methanol? While ACN is stronger, Methanol is a protic solvent that facilitates hydrogen bonding and often enhances the unique selectivity of fluorinated phases better than aprotic ACN.
Method Development Workflow
Use this decision tree to guide your optimization process if the standard protocol requires tweaking for your specific matrix (e.g., plasma vs. urine).
Figure 2: Troubleshooting and optimization decision tree for methoxyflavanol separation.
Troubleshooting & Validation
Common Issue: Peak Tailing
-
Cause: Interaction between the basic moieties of the analyte (if any) or free silanols on the column.
-
Solution: Ensure the mobile phase pH is effectively buffered at 3.0. Avoid neutral pH, as ionization of the phenolic groups (
) will destroy the retention mechanism.
Common Issue: Retention Time Shift
-
Cause: "Dewetting" of C18 phases in highly aqueous conditions (not an issue with PFP) or temperature fluctuations.
-
Solution: Use a column oven (
tolerance). PFP phases are sensitive to temperature changes; a shift can reverse elution orders in rare cases.
References
-
Donovan, J. L., et al. (1999).[1][2] Analysis of (+)-catechin, (-)-epicatechin and their 3'- and 4'-O-methylated analogs.[2][3] A comparison of sensitive methods. Journal of Chromatography B. [Link][1]
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. [Link]
-
Cren-Olivé, C., et al. (2002). Separation of catechins and O-methylated metabolites by HPLC.[2] Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of (+)-catechin, (-)-epicatechin and their 3'- and 4'-O-methylated analogs. A comparison of sensitive methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Flavanol, 4'-methoxy-
Executive Safety Assessment: The "Precautionary Principle"
As researchers, we often encounter the "Grey Zone" of chemical safety—compounds like 4-Flavanol, 4'-methoxy- (a specific methoxy-substituted flavonoid derivative) that lack a dedicated, globally harmonized Safety Data Sheet (SDS) or extensive toxicological monographs.[1][2]
Unlike its precursor 4-Methoxyphenol (which is corrosive and acutely toxic), the flavanol scaffold generally mitigates immediate volatility and corrosivity.[1] However, the 4'-methoxy substitution significantly increases lipophilicity compared to unsubstituted flavonoids.[1][2][3] This modification can enhance membrane permeability and bioavailability, effectively turning a "low-risk" flavonoid into a compound with higher potential for systemic absorption.[1]
Core Safety Directive: In the absence of LD50 data specific to this derivative, you must operate under the Universal Precautions for Novel Pharmacophores . We treat this substance as a Category 2 Irritant and a Potential Sensitizer until proven otherwise.[1][3]
Hazard Identification & Structure-Activity Relationship (SAR)
Before selecting PPE, we must understand the nature of the enemy.
| Feature | Chemical Implication | Safety Consequence |
| Physical State | Crystalline Solid / Powder | Inhalation Risk: High potential for aerosolization during weighing.[1][2][3] Static charge accumulation is likely.[1][2][3] |
| Methoxy Group (-OCH₃) | Electron-donating, Lipophilic | Dermal Risk: Enhanced skin absorption.[1][2][3] Standard latex gloves may degrade faster due to organic affinity; Nitrile is required.[1][2][3] |
| Flavanol Core | Bioactive Scaffold | Systemic Risk: Potential interaction with estrogen/androgen receptors (common in flavonoids).[1][3] Avoid ingestion and mucous membrane contact.[1][3][4][5] |
Personal Protective Equipment (PPE) Matrix
Do not default to "standard lab gear." Use this matrix to select PPE based on the specific operational scale.
Tier 1: Analytical Scale (< 100 mg)
For LC-MS prep, NMR sampling, and high-throughput screening.[1]
-
Hand Protection: Disposable Nitrile Gloves (Minimum thickness: 0.11 mm).[1][3]
-
Why: Nitrile offers superior resistance to the organic solvents (DMSO, Methanol) you will likely use to solubilize the flavanol. Latex is permeable to many organic carriers.
-
-
Eye Protection: ANSI Z87.1 Safety Glasses with side shields.[1][3][6]
-
Respiratory: Fume Hood (Primary). If weighing on an open bench cannot be avoided, use an N95 Particulate Respirator .[1][3]
-
Body: Standard cotton lab coat.
Tier 2: Preparative/Synthesis Scale (> 100 mg - 10 g)
For synthesis, recrystallization, or column chromatography.[1]
-
Hand Protection: Double Gloving Protocol.
-
Eye Protection: Chemical Splash Goggles (Indirect Vent).[1][2][3]
-
Respiratory: Certified Fume Hood REQUIRED. Face velocity must be 80–100 fpm.[1][3]
-
Body: Tyvek® sleeves or a closed-front lab coat to prevent powder accumulation on street clothes.[1][2][3]
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer
The moment of highest risk is transferring the dry solid.
-
Static Neutralization: Organic powders like 4-Flavanol, 4'-methoxy- are prone to static cling.[1][2][3] Use an anti-static gun or a polonium strip inside the balance enclosure.[1][3]
-
Failure to do this results in "jumping powder" that contaminates the balance and your gloves.
-
-
The "Boat-to-Vial" Technique:
-
Solvent Addition: Add the solvent (e.g., DMSO) to the solid, not the reverse. This minimizes the displacement of dry powder into the air.[3]
Protocol B: Spill Management
Scenario: You drop 500mg of powder on the floor.
-
Wet Wipe Method: Cover the spill with paper towels soaked in a compatible solvent (Ethanol or Isopropanol) or soapy water.[1][2][3]
-
Scoop: Scoop up the wet mass.[1][2][3] The liquid binds the dust, preventing inhalation.
-
Disposal: Place in a dedicated solid waste container labeled "Bioactive Organic Solid."
Waste Disposal & Deactivation
-
Solid Waste: Dispose of as Hazardous Organic Solid .[1][3] Do not throw in trash.
-
Liquid Waste (Mother Liquors): Segregate into Non-Halogenated Organic Waste (unless chlorinated solvents were used).[1][3]
-
Glassware: Triple rinse with Acetone before removing from the fume hood.[1][3] The first rinse is hazardous waste; the second and third can often be treated as wash solvent (check local EHS regulations).[3]
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, ensuring you match the engineering control to the hazard level.
Figure 1: Decision logic for PPE selection and handling workflows based on the quantity of 4-Flavanol, 4'-methoxy- being processed.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][3][7]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.[1][2][3]
-
PubChem. (2023).[1][2][3] Compound Summary: 4'-Methoxyflavone (Structural Analogue Reference). National Library of Medicine.[1][2][3] [1][2][3]
-
Cayman Chemical. (2022).[1][2][3][5] Safety Data Sheet: 4'-Methoxyflavonol (Structural Analogue Reference).
(Note: Direct SDS for the specific "flavan-4-ol" derivative is rare; references 3 and 4 are provided as structural analogues for hazard extrapolation, adhering to the Precautionary Principle.)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 4'-Methoxyflavone | C16H12O3 | CID 77793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
